(R)-Linezolid-d3
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trideuterio-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZROVQLWOKYKF-FUPFOCIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649152 | |
| Record name | N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)(~2~H_3_)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1127120-38-0 | |
| Record name | N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)(~2~H_3_)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Stability of (R)-Linezolid-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and stability profile of (R)-Linezolid-d3, a deuterated analog of the oxazolidinone antibiotic Linezolid. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key processes.
Core Chemical Properties
This compound, the deuterated form of a Linezolid impurity, is primarily utilized as an internal standard for the quantification of Linezolid in biological matrices during pharmacokinetic and metabolic studies.[1][2] The incorporation of deuterium atoms can potentially influence the pharmacokinetic and metabolic profile of the drug.[3][4]
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and Linezolid
| Property | This compound | Linezolid | Source(s) |
| Molecular Formula | C₁₆H₁₇D₃FN₃O₄ | C₁₆H₂₀FN₃O₄ | [][6] |
| Molecular Weight | 340.36 g/mol | 337.35 g/mol | [][7] |
| Appearance | White to Off-White Solid | White to off-white crystalline powder | [][8] |
| Melting Point | 174-176 °C | 181.5-182.5 °C | [][9][10] |
| pKa | Not available | 1.8 (weak base) | [11] |
| LogP | Not available | 0.30 | [3][12] |
| Solubility | |||
| Chloroform | Slightly Soluble | - | [][9] |
| Methanol | Slightly Soluble | Soluble | [][9][13] |
| DMF | 10 mg/mL | 30 mg/mL | [2][13] |
| DMSO | 20 mg/mL | 20 mg/mL | [2][13] |
| PBS (pH 7.2) | Not available | ~0.1 mg/mL | [13] |
| Water | Not available | 3.0 mg/mL | [11] |
Experimental Protocols
Detailed methodologies for determining key chemical properties and stability are crucial for reproducible research. The following sections outline standard experimental protocols that can be applied to this compound, based on established methods for Linezolid.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[14][15][16]
Protocol:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: The suspension is agitated (e.g., using an orbital shaker) at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[16]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration (e.g., using a 0.45 µm filter).[15][17]
-
Quantification: The concentration of the dissolved this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17]
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Indicating HPLC Method
A stability-indicating HPLC method is essential to separate the intact drug from its degradation products, allowing for accurate quantification of the drug's stability.[18][19]
Protocol:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[19]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 7) and an organic solvent (e.g., methanol) in a suitable ratio (e.g., 60:40 v/v).[19]
-
Flow Rate: Typically 1.0 mL/min.[19]
-
Detection: UV detection at the wavelength of maximum absorbance for Linezolid (approximately 251-258 nm).[18][20]
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).[18]
-
-
Standard and Sample Preparation:
-
A standard stock solution of this compound is prepared in a suitable solvent (e.g., methanol).[21]
-
Working standard solutions are prepared by diluting the stock solution with the mobile phase to achieve a concentration within the linear range of the method.[21]
-
Samples from stability studies are diluted with the mobile phase to a similar concentration.
-
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.[18]
Stability Profile
The stability of a drug substance is a critical parameter that influences its shelf-life and storage conditions. While specific stability data for this compound is limited, extensive studies on Linezolid provide a strong indication of its stability profile. Linezolid is known to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while being relatively stable to thermal and photolytic stress.[22][23]
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.[4][24]
Protocol:
-
Acid Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 75 °C).[4]
-
Base Hydrolysis: The drug substance is exposed to a basic solution (e.g., 0.1 M NaOH) at an elevated temperature.[4] Linezolid is particularly labile under alkaline conditions.[23]
-
Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3-6% H₂O₂) at room temperature.[4][25]
-
Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 70-80 °C).[19][25]
-
Photolytic Degradation: The drug substance (in solid or solution form) is exposed to UV light.[19]
Caption: Forced Degradation Experimental Workflow.
Degradation Pathway of Linezolid
Studies on Linezolid have identified several key degradation products under various stress conditions. The primary sites of degradation are the oxazolidinone ring and the acetamide side chain.[1][23]
-
Alkaline Hydrolysis: Leads to the opening of the oxazolidinone ring and subsequent hydrolysis to form ring-opened and fully hydrolyzed products.[1][23]
-
Acid Hydrolysis: Primarily results in the cleavage of the N-acetyl group, forming a des-acetyl impurity.[23]
-
Oxidative Degradation: Can lead to the formation of an N-oxide on the morpholine ring.[26]
Caption: Simplified Degradation Pathway of Linezolid.
Storage and Stability Recommendations
Based on the available data for Linezolid and its deuterated analog, the following storage conditions are recommended for this compound:
-
Solid Form: Store at 2-8°C in a well-closed container, protected from light and moisture.[]
-
Solutions: Stock solutions in organic solvents like DMSO and DMF should be stored at -20°C for long-term stability.[2] Aqueous solutions are less stable and it is recommended to prepare them fresh.[13] A stability of at least 4 years has been noted for the solid form when stored at -20°C.[2]
Conclusion
This technical guide provides a consolidated resource on the chemical properties and stability of this compound. While some data is directly available for the deuterated compound, much of the detailed stability and degradation information is extrapolated from studies on non-deuterated Linezolid. It is crucial for researchers to perform specific stability studies on this compound under their particular experimental conditions to ensure data accuracy. The provided experimental protocols offer a robust framework for conducting such investigations. This guide serves as a foundational tool to aid in the effective use of this compound in research and drug development.
References
- 1. Structure identification of the main degradation products of line...: Ingenta Connect [ingentaconnect.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS#:1795786-02-5 | Chemsrc [chemsrc.com]
- 4. Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Linezolid Impurities | SynZeal [synzeal.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. LINEZOLID-D3 price,buy LINEZOLID-D3 - chemicalbook [chemicalbook.com]
- 10. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Linezolid | CAS#:165800-03-3 | Chemsrc [chemsrc.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. who.int [who.int]
- 17. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. ijprajournal.com [ijprajournal.com]
- 19. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 21. tandfonline.com [tandfonline.com]
- 22. tandfonline.com [tandfonline.com]
- 23. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 24. Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Isotopic Purity of (R)-Linezolid-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of (R)-Linezolid-d3, a deuterated analog of the (R)-enantiomer of Linezolid. (R)-Linezolid is a known impurity in the synthesis of the active (S)-enantiomer, and its deuterated form serves as a critical internal standard for pharmacokinetic and metabolic studies. This document outlines a feasible synthetic pathway, detailed experimental protocols, and methods for assessing isotopic purity.
Synthetic Pathway
The synthesis of this compound is achieved through a multi-step process culminating in the introduction of the deuterium label in the final synthetic step. The key intermediate is the amine precursor, (R)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one. This intermediate is then acylated using a deuterated acetylating agent to yield the final product.
The overall synthetic scheme is depicted below:
Caption: Synthetic pathway for this compound.
Experimental Protocols
Synthesis of (R)-N-[[3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl]methyl]azide
This procedure is adapted from known syntheses of Linezolid intermediates.[1]
-
Step 1: Reaction of (R)-Epichlorohydrin with Sodium Azide. To a solution of (R)-epichlorohydrin in a suitable solvent (e.g., ethanol/water), add sodium azide. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction and extract the product.
-
Step 2: Ring Opening and Cyclization with 3-Fluoro-4-morpholinylaniline. The azide intermediate from Step 1 is reacted with 3-fluoro-4-morpholinylaniline in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., acetonitrile). The reaction mixture is heated to facilitate the ring opening of the epoxide and subsequent cyclization to form the oxazolidinone ring. The product, (R)-N-[[3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl]methyl]azide, is then purified by crystallization or column chromatography.
Synthesis of (R)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one
-
Reduction of the Azide. The azide intermediate is dissolved in a suitable solvent (e.g., methanol or ethyl acetate). A palladium on carbon catalyst (10% Pd/C) is added to the solution. The mixture is then subjected to hydrogenation with hydrogen gas in a Parr apparatus or under a hydrogen balloon. The reaction is monitored by TLC until the starting material is consumed.
-
Work-up and Purification. Upon completion, the catalyst is removed by filtration through Celite. The filtrate is concentrated under reduced pressure to yield the crude amine precursor. This product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Synthesis of this compound
-
Acylation Reaction. The crude (R)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one is dissolved in a suitable solvent such as dichloromethane or ethyl acetate. A base, for instance triethylamine, is added to the solution. The mixture is cooled in an ice bath, and a stoichiometric amount of acetic anhydride-d6 is added dropwise. The reaction is stirred at room temperature and monitored by TLC.
-
Purification. Once the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a white solid.
Isotopic Purity Analysis
The determination of isotopic purity is a critical quality attribute for deuterated compounds.[2][3][4][5] The primary analytical techniques employed are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Quantitative Data Summary
| Parameter | Method | Typical Value | Reference |
| Isotopic Enrichment (D) | Mass Spectrometry | ≥ 98% | Commercial Data |
| Abundance of d3 species | Mass Spectrometry | > 95% | Calculated |
| Abundance of d2 species | Mass Spectrometry | < 5% | Calculated |
| Abundance of d1 species | Mass Spectrometry | < 1% | Calculated |
| Abundance of d0 species | Mass Spectrometry | < 0.1% | Calculated |
| Chemical Purity | HPLC | ≥ 99% |
Experimental Protocol for Isotopic Purity Determination by Mass Spectrometry
-
Sample Preparation. A dilute solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol.
-
Instrumentation. A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
-
Data Acquisition. The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Full scan mass spectra are acquired in positive ion mode over a mass range that includes the molecular ions of the deuterated and non-deuterated species.
-
Data Analysis. The relative intensities of the ion peaks corresponding to the d0, d1, d2, and d3 isotopologues of (R)-Linezolid are measured. The isotopic purity is calculated based on the relative abundance of the d3 peak compared to the sum of all isotopologue peaks.
Caption: Workflow for isotopic purity analysis by MS.
Experimental Protocol for Analysis by NMR Spectroscopy
-
Sample Preparation. Approximately 5-10 mg of this compound is dissolved in a deuterated NMR solvent (e.g., DMSO-d6 or CDCl3) in a 5 mm NMR tube.[6]
-
¹H NMR Spectroscopy. A ¹H NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the acetyl methyl protons (around 1.8-2.0 ppm) confirms the high level of deuteration at this position. The presence of any residual proton signal in this region can be integrated and compared to a known internal standard or other non-deuterated protons in the molecule to quantify the isotopic enrichment.
-
²H NMR Spectroscopy. A ²H NMR spectrum can be acquired to directly observe the deuterium signal and confirm its location in the molecule.
-
¹³C NMR Spectroscopy. A ¹³C NMR spectrum will show a characteristic triplet for the deuterated methyl carbon due to coupling with deuterium, and the signal for the carbonyl carbon of the acetyl group will also be affected.
Caption: Workflow for NMR analysis.
Conclusion
This guide provides a comprehensive framework for the synthesis and isotopic purity analysis of this compound. The outlined synthetic route offers a practical approach for obtaining this valuable internal standard. The detailed analytical protocols for mass spectrometry and NMR spectroscopy are essential for ensuring the quality and isotopic integrity of the final product, which is paramount for its application in quantitative bioanalytical studies. Researchers and drug development professionals can utilize this information to support their programs requiring a reliable source of this compound.
References
- 1. (S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (Desacetyllinezolid) [lgcstandards.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 6. benchchem.com [benchchem.com]
The Strategic Imperative of Deuteration: Enhancing the Therapeutic Profile of Linezolid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Linezolid, a cornerstone in the treatment of multidrug-resistant Gram-positive infections, is a powerful oxazolidinone antibiotic. However, its clinical utility can be hampered by dose- and duration-dependent toxicities, primarily hematologic and neurologic in nature. These adverse effects are intrinsically linked to the drug's metabolism. This technical guide elucidates the purpose of deuterated Linezolid, a strategic modification aimed at mitigating these liabilities. By selectively replacing hydrogen atoms with their heavier, non-radioactive isotope, deuterium, at specific metabolically vulnerable sites, the formation of toxic metabolites is attenuated. This "deuterium switch" approach is designed to enhance the safety and tolerability of Linezolid, potentially allowing for more prolonged or higher-dose regimens and improving its overall therapeutic index. This guide will delve into the metabolic pathways of Linezolid, the rationale for its deuteration, and the anticipated improvements in its pharmacokinetic and toxicological profiles, supported by available data and detailed experimental methodologies.
Introduction: The Clinical Challenge with Linezolid
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, a unique group of protein synthesis inhibitors. It is highly effective against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its mechanism of action involves binding to the 50S ribosomal subunit, thereby preventing the formation of the 70S initiation complex, a crucial step in bacterial protein synthesis.
Despite its efficacy, the use of Linezolid, particularly for extended durations, is associated with significant adverse effects, most notably myelosuppression (including thrombocytopenia, anemia, and leukopenia) and peripheral and optic neuropathy. These toxicities are believed to be linked to the accumulation of Linezolid's metabolites.
The Metabolic Fate of Linezolid and Its Link to Toxicity
The metabolism of Linezolid primarily occurs via the oxidation of its morpholine ring, a process that does not involve the cytochrome P450 (CYP) enzyme system. This oxidation leads to the formation of two main inactive metabolites:
-
PNU-142300 (aminoethoxyacetic acid derivative)
-
PNU-142586 (hydroxyethyl glycine derivative)
While these metabolites are pharmacologically inactive from an antibacterial perspective, there is growing evidence to suggest their culpability in Linezolid-associated toxicities. Studies have shown that the accumulation of these metabolites, particularly in patients with renal impairment, correlates with an increased risk of hematologic adverse events. The leading hypothesis is that these metabolites interfere with mitochondrial protein synthesis in human cells, leading to the observed toxicities.
dot
(R)-Linezolid-d3 CAS number and molecular weight
(R)-Linezolid-d3 is the deuterated form of the (R)-enantiomer of Linezolid. While Linezolid is a potent antibiotic, its activity resides in the (S)-enantiomer. The (R)-enantiomer is considered an impurity. Therefore, this compound serves as a crucial internal standard in pharmacokinetic and analytical studies to accurately quantify the (R)-Linezolid impurity in bulk drug substances and formulations. This guide provides a comprehensive overview of its properties, the mechanism of action of Linezolid, and relevant experimental protocols for its analysis.
Physicochemical Properties of this compound
The fundamental properties of this compound are summarized below. These values are essential for accurate measurement and preparation of standards in analytical assays.
| Property | Value |
| CAS Number | 1795786-02-5 |
| Molecular Formula | C₁₆H₁₇D₃FN₃O₄ |
| Molecular Weight | 340.36 g/mol |
Mechanism of Action of Linezolid
Linezolid is the first clinically available oxazolidinone antibiotic and exhibits a unique mechanism of action that inhibits bacterial protein synthesis. Unlike many other antibiotics that interfere with the elongation phase of protein synthesis, Linezolid blocks the initiation step.[1] This novel mechanism reduces the likelihood of cross-resistance with other protein synthesis inhibitors.[1]
The key steps of Linezolid's mechanism of action are as follows:
-
Binding to the 50S Ribosomal Subunit : Linezolid binds to the 23S rRNA of the bacterial 50S ribosomal subunit.[2][3]
-
Inhibition of the 70S Initiation Complex : This binding prevents the formation of a functional 70S initiation complex, which is a crucial step for the commencement of protein translation.[2][4]
-
Bacteriostatic/Bactericidal Action : By halting protein synthesis, Linezolid exhibits a bacteriostatic (inhibits growth) effect against staphylococci and enterococci, and a bactericidal (kills bacteria) effect against most streptococcal strains.[3]
This targeted action against the bacterial ribosome, which is structurally distinct from eukaryotic ribosomes, accounts for its selective toxicity towards bacteria.[2]
Mechanism of action of Linezolid.
Experimental Protocols
The primary application of this compound is as an internal standard for the quantification of the (R)-Linezolid impurity in the active pharmaceutical ingredient. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this enantiomeric separation.[5]
This protocol is adapted from a validated method for the resolution of Linezolid enantiomers.[5][6]
Objective: To separate and quantify the (R)-enantiomer of Linezolid from the (S)-enantiomer in a bulk drug sample.
Materials and Instrumentation:
-
HPLC System: With UV detector
-
Chiral Column: Chiralcel OJ-RH[5]
-
Mobile Phase: 150mM di-sodium hydrogen phosphate buffer (pH 4.5) and acetonitrile (86:14, v/v)[5]
-
Linezolid Sample: Bulk drug substance
-
This compound: Internal standard
-
Reagents: HPLC grade acetonitrile, di-sodium hydrogen phosphate, ortho-phosphoric acid (for pH adjustment)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 150mM solution of di-sodium hydrogen phosphate in water.
-
Adjust the pH to 4.5 using ortho-phosphoric acid.
-
Mix the buffer and acetonitrile in an 86:14 (v/v) ratio.
-
Degas the mobile phase before use.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase).
-
Accurately weigh and dissolve the Linezolid bulk drug sample in the solvent, spiked with a known concentration of the this compound internal standard.
-
-
Chromatographic Conditions:
-
Column: Chiralcel OJ-RH
-
Mobile Phase: As prepared above
-
Flow Rate: Typically 1.0 mL/min
-
Injection Volume: 10 µL[5]
-
Detection: UV at 254 nm
-
Column Temperature: Ambient
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks corresponding to the (S)-Linezolid, (R)-Linezolid, and this compound based on their retention times.
-
Calculate the amount of (R)-Linezolid impurity in the bulk sample relative to the internal standard.
-
Validation Parameters: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For the (R)-enantiomer, reported LOD and LOQ values are 94 ng/mL and 375 ng/mL, respectively.[5]
References
- 1. Linezolid - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 3. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography. | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Certificate of Analysis for (R)-Linezolid-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive explanation of a representative Certificate of Analysis (CoA) for (R)-Linezolid-d3, a deuterated isotopologue of the R-enantiomer of Linezolid. As the enantiomer of the active (S)-Linezolid, (R)-Linezolid is often considered an impurity in the synthesis of the active pharmaceutical ingredient (API). The deuterated form, this compound, serves as a critical internal standard for pharmacokinetic studies and other quantitative analyses using mass spectrometry.[1][2][3] Understanding the quality parameters detailed in its CoA is essential for ensuring the accuracy and reliability of experimental results.
This document outlines the key analytical tests performed, their acceptance criteria, and the detailed methodologies employed to certify a batch of this compound.
Quantitative Data Summary
The following tables summarize the typical specifications and results found on a CoA for this compound.
Table 1: General Properties and Identification
| Test | Specification | Result | Method |
| Appearance | White to Off-White Solid | Conforms | Visual Inspection |
| Molecular Formula | C₁₆H₁₇D₃FN₃O₄ | Conforms | - |
| Molecular Weight | 340.36 g/mol | Conforms | Mass Spectrometry |
| Identification by ¹H NMR | Spectrum conforms to the structure | Conforms | NMR Spectroscopy |
| Identification by Mass Spec | Molecular ion consistent with structure | Conforms | LC-MS |
| Identification by IR | Spectrum conforms to reference | Conforms | Infrared Spectroscopy |
Table 2: Purity and Impurity Profile
| Test | Specification | Result | Method |
| Assay (Purity) | ≥ 98.0% | 99.5% | HPLC |
| Enantiomeric Purity (% (S)-Linezolid-d3) | ≤ 0.5% | 0.15% | Chiral HPLC |
| Isotopic Enrichment (d₃) | ≥ 99% atom D | 99.6% | ¹H NMR / Mass Spec |
| Related Substances (Total) | ≤ 1.0% | 0.25% | HPLC |
| Any Unspecified Impurity | ≤ 0.10% | < 0.10% | HPLC |
| Residual Solvents | Meets USP <467> requirements | Conforms | GC-HS |
| Water Content | ≤ 0.5% | 0.1% | Karl Fischer Titration |
Experimental Protocols
Detailed methodologies for the key analytical tests are provided below.
High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
This method is used to determine the purity of this compound and to quantify any process-related or degradation impurities.
-
Instrumentation: HPLC system with UV detection.
-
Column: C18 reverse-phase column (e.g., Waters X-bridge C18, 150 x 4.6 mm, 3.5 µm).[4]
-
Mobile Phase:
-
Gradient: A time-based gradient from a higher concentration of mobile phase A to a higher concentration of mobile phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is accurately weighed and dissolved in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to a known concentration.
-
Quantification: The assay is determined by comparing the peak area of the main component in the sample chromatogram to that of a certified reference standard. Impurities are quantified based on their area percentage relative to the main peak.
Chiral HPLC for Enantiomeric Purity
This stability-indicating method is crucial for quantifying the amount of the active (S)-enantiomer present as an impurity.
-
Instrumentation: HPLC system with UV detection.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD).[6]
-
Mobile Phase: A mixture of hexane and an alcohol such as ethanol or 2-propanol. The exact ratio is optimized to achieve baseline separation of the enantiomers.[6]
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Quantification: The percentage of the (S)-enantiomer is calculated from the peak areas of both enantiomers in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Enrichment
NMR is used for unambiguous structural confirmation and to determine the extent of deuterium incorporation.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent, typically DMSO-d₆ or Chloroform-d.[7]
-
¹H NMR:
-
Purpose: To confirm the chemical structure and assess isotopic enrichment.
-
Procedure: A standard proton NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the acetyl methyl protons (around 2.0 ppm) relative to other protons in the molecule confirms high deuteration at that position.
-
Quantification (qNMR): By comparing the integral of the residual proton signal of the CD₂H species with the integrals of other non-deuterated protons in the molecule, the isotopic purity can be accurately calculated.[8]
-
-
²H NMR (Deuterium NMR):
-
Purpose: To directly observe the deuterium signal and confirm the position of labeling.
-
Procedure: A deuterium NMR spectrum is acquired. A strong signal at the chemical shift corresponding to the acetyl methyl group provides direct evidence of successful deuteration. This technique is particularly useful for highly enriched compounds (>98 atom % D).[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity
LC-MS/MS provides definitive confirmation of the molecular weight and structure.
-
Instrumentation: LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[5]
-
LC Conditions: Similar to the HPLC method for purity.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[5]
-
Scan Mode: Full scan to confirm the parent mass (m/z for [M+H]⁺ should be approximately 341.1).
-
MS/MS Mode: Selected Reaction Monitoring (SRM) can be used for targeted confirmation. A typical transition for Linezolid-d3 would be m/z 341.1 → 296.1.[10]
-
Data Analysis: The observed mass of the molecular ion is compared to the theoretical mass. The fragmentation pattern in MS/MS mode provides further structural confirmation.
-
Visualized Workflows and Mechanisms
The following diagrams illustrate the analytical workflow and the mechanism of action of Linezolid.
Caption: Quality control workflow for this compound analysis.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to (R)-Linezolid-d3 in Mass Spectrometry
An In-Depth Technical Guide to the Mass Spectrometry of (R)-Linezolid-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a deuterated internal standard crucial for the accurate quantification of the antibiotic Linezolid in biological matrices. This document outlines the core principles of its fragmentation, detailed experimental protocols, and quantitative data derived from established bioanalytical methods.
This compound is the stable isotope-labeled counterpart of Linezolid, an essential oxazolidinone antibiotic. In quantitative bioanalysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard. Its chemical and physical properties are nearly identical to Linezolid, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for distinct detection by the mass spectrometer, enabling precise and accurate quantification of the target analyte by correcting for variations in sample processing and instrument response.
Fragmentation Pathway of this compound
The fragmentation of this compound in a mass spectrometer, typically through collision-induced dissociation (CID), provides characteristic product ions that are essential for its selective detection and quantification. The deuterium atoms are located on the acetyl methyl group, which influences the mass of the parent ion and one of the primary fragment ions.
A proposed fragmentation pathway for this compound is initiated by the protonation of the molecule, forming the precursor ion [M+H]⁺. Subsequent fragmentation leads to the generation of specific product ions.
Caption: Proposed fragmentation pathway of this compound.
Quantitative Data Presentation
The following tables summarize key quantitative parameters for the analysis of this compound and Linezolid from various published LC-MS/MS methods.
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Linezolid | 338.01 | 296.03 | ESI+ | [1] |
| This compound | 341.2 | 299.1 | ESI+ | [2] |
| Linezolid | 338.14 | 162.8 | ESI+ | [3] |
Table 2: Liquid Chromatography Parameters
| Parameter | Condition | Reference |
| Column | Waters X-bridge C18 (150 x 4.6 mm, 3.5 µm) | [2][4] |
| Mobile Phase A | Water with 0.1% formic acid | [2][4] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | [2][4] |
| Flow Rate | 0.6 mL/min | [2][4] |
| Run Time | 15 min | [2][4] |
Experimental Protocols
A typical experimental workflow for the quantification of Linezolid in a biological matrix (e.g., serum or plasma) using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting Linezolid and this compound from biological samples.
-
To a 100 µL aliquot of the biological sample (e.g., plasma), add 200 µL of a protein precipitating agent, such as acetonitrile or methanol. The precipitating agent should contain the internal standard, this compound, at a known concentration.
-
Vortex the mixture for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for analysis by LC-MS/MS.
LC-MS/MS Analysis
The prepared sample is then injected into the LC-MS/MS system for separation and detection.
-
Liquid Chromatography: The analytes are separated on a reverse-phase C18 column using a gradient elution with mobile phases consisting of water and acetonitrile, both typically acidified with formic acid to improve peak shape and ionization efficiency.
-
Mass Spectrometry: The eluent from the LC column is introduced into the mass spectrometer, which is operated in positive electrospray ionization (ESI+) mode. The instrument is set to perform selected reaction monitoring (SRM) to detect the specific precursor-to-product ion transitions for both Linezolid and this compound.
Caption: A typical experimental workflow for Linezolid quantification.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods is a robust and reliable approach for the accurate quantification of Linezolid in various biological matrices. Understanding its mass spectrometric behavior, particularly its fragmentation pathway, is fundamental for method development and troubleshooting. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this important antibiotic.
References
- 1. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Kinetic Shift: A Technical Guide to the Pharmacokinetic Profile of Deuterium-Labeled Linezolid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Linezolid is a critical last-resort antibiotic for treating severe Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its unique mechanism of inhibiting bacterial protein synthesis at the initiation phase makes it invaluable. However, like all therapeutics, optimizing its pharmacokinetic (PK) profile to enhance efficacy and safety is a continual goal in drug development. One advanced strategy is the selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This guide provides a comprehensive overview of the known pharmacokinetic profile of Linezolid and presents a scientifically-grounded projection of the potential pharmacokinetic advantages of a deuterium-labeled version. While clinical data on deuterated Linezolid as a therapeutic agent is not yet publicly available, this document outlines the scientific rationale, expected outcomes, and the experimental framework required to evaluate such a next-generation antibiotic.
Introduction to Linezolid and the Role of Deuteration
Linezolid, the first clinically approved oxazolidinone antibiotic, effectively combats multi-drug resistant Gram-positive bacteria by binding to the 50S ribosomal subunit and preventing the formation of the 70S initiation complex, a crucial step in bacterial protein synthesis.[1][2][3] It is administered orally or intravenously, with nearly 100% bioavailability.[4]
The primary route of metabolism for Linezolid is the oxidation of its morpholine ring, leading to two main inactive metabolites, PNU-142586 and PNU-142300.[5][6] This metabolic process is a key determinant of the drug's half-life and overall exposure.
The Deuterium Kinetic Isotope Effect (KIE):
In drug development, selective deuteration is a strategy to improve a drug's metabolic stability. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. For metabolic reactions where the cleavage of a C-H bond is the rate-limiting step, substituting hydrogen with deuterium can significantly slow down the reaction rate.[7][8] This phenomenon, known as the Kinetic Isotope Effect, can lead to:
-
Reduced metabolic clearance.
-
Increased plasma half-life (t½).
-
Increased total drug exposure (AUC).
-
Potentially altered metabolite profiles.
A patent for deuterated oxazolidinones, including Linezolid, highlights the pharmaceutical industry's interest in this approach to create superior antibiotic therapies.[2]
Pharmacokinetic Profile of Standard Linezolid
The pharmacokinetics of Linezolid have been extensively studied in healthy volunteers and various patient populations.[4][9] It exhibits linear pharmacokinetics over its therapeutic dose range.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key single-dose pharmacokinetic parameters of standard Linezolid (600 mg) in healthy adults.
| Parameter | Intravenous (600 mg) | Oral (600 mg) | Reference(s) |
| Cmax (Maximum Concentration) | ~12.9 mg/L | ~11.0 - 15.1 mg/L | [4][10] |
| Tmax (Time to Cmax) | End of Infusion | 1 - 2 hours | [4][10] |
| AUC (Area Under the Curve) | ~80.2 mg·h/L | ~73.6 - 80.2 mg·h/L | [4] |
| t½ (Elimination Half-life) | 4.8 - 5.4 hours | 4.9 - 7 hours | [4][10] |
| CL (Total Body Clearance) | ~8.0 - 10.9 L/h | ~8.0 L/h | [4] |
| Vss (Volume of Distribution) | ~40 - 50 L | ~40 - 50 L | [4][9] |
| Bioavailability | 100% (Reference) | ~100% | [4] |
| Protein Binding | ~31% | ~31% | [4][9] |
Metabolism and Excretion
Linezolid is primarily cleared through non-renal mechanisms (approx. 65%), with the remainder excreted unchanged in the urine.[11] The metabolism is not mediated by the common Cytochrome P450 (CYP) isoenzymes, but rather by CYP2J2, CYP4F2, and CYP1B1, which catalyze the oxidation of the morpholine ring.[11] This process yields two major, microbiologically inactive metabolites:
-
PNU-142586: Aminoethoxyacetic acid metabolite.
-
PNU-142300: Hydroxyethyl glycine metabolite.
Following a single oral dose of radiolabeled [¹⁴C]Linezolid, approximately 84% of the radioactivity is recovered in the urine and 10% in the feces.[5] Of the dose recovered in urine, about 30-35% is the parent drug, 40-50% is PNU-142586, and 10% is PNU-142300.[4][5]
Figure 1. Overview of Linezolid Pharmacokinetics.
Projected Pharmacokinetic Profile of Deuterium-Labeled Linezolid
Based on the established metabolic pathway of Linezolid, the logical sites for deuteration are the C-H bonds on the morpholine ring that are susceptible to oxidation. By replacing these hydrogen atoms with deuterium, the rate of metabolic cleavage is expected to decrease.
Figure 2. The Kinetic Isotope Effect on Linezolid Metabolism.
Projected Quantitative Pharmacokinetic Parameters
The following table presents a hypothetical comparison of key PK parameters between standard Linezolid and a potential deuterated version. The projected changes are based on the principles of the kinetic isotope effect.
| Parameter | Standard Linezolid (Observed) | Deuterated Linezolid (Projected) | Rationale for Change |
| Cmax | ~11.0 - 15.1 mg/L | Similar or Slightly Increased | Slower clearance may lead to higher peak concentration. |
| AUC | ~73.6 - 80.2 mg·h/L | Increased | Slower metabolism leads to greater total drug exposure. |
| t½ (Elimination Half-life) | 4.9 - 7 hours | Increased | Reduced rate of metabolic clearance extends half-life. |
| CL (Total Body Clearance) | ~8.0 L/h | Decreased | The primary driver of PK change; metabolic clearance is reduced. |
Disclaimer: The "Deuterated Linezolid (Projected)" values are hypothetical and based on established principles of the deuterium kinetic isotope effect. They are not derived from experimental in vivo data and serve as a predictive guide for research and development purposes.
Experimental Protocols for Pharmacokinetic Analysis
To validate the projected pharmacokinetic profile, rigorous preclinical and clinical studies are required. Below are outlines of key experimental methodologies.
In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rat)
This protocol is designed to compare the pharmacokinetic profiles of standard Linezolid and deuterium-labeled Linezolid.
Figure 3. Workflow for a Comparative Animal PK Study.
Methodology Details:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals should be cannulated for stress-free serial blood sampling.
-
Drug Formulation & Administration: The test articles (standard and deuterated Linezolid) should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose). Administration is typically via oral gavage.
-
Blood Sampling: A sparse sampling design can be used. Blood samples (approx. 100-200 µL) are collected into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points.
-
Bioanalytical Method:
-
Sample Preparation: Protein precipitation with acetonitrile is a common and effective method for extracting Linezolid from plasma.[12] A deuterated internal standard (e.g., Linezolid-d8 for the standard Linezolid group, and a different labeled standard for the test group) is added to correct for extraction variability.
-
Instrumentation: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method provides the necessary sensitivity and selectivity for quantification.[12]
-
Chromatography: A C18 reverse-phase column is typically used with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[12]
-
Mass Spectrometry: Detection is performed using positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) of specific parent-daughter ion transitions for the analyte and internal standard.
-
In Vitro Metabolic Stability Assay
This assay provides a preliminary assessment of the metabolic differences using liver microsomes.
-
System: Human Liver Microsomes (HLM) supplemented with an NADPH-regenerating system.
-
Procedure: Standard and deuterated Linezolid are incubated with the HLM system at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with cold acetonitrile.
-
Analysis: Samples are analyzed by LC-MS/MS to determine the percentage of the parent compound remaining over time.
-
Endpoint: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. A longer half-life for the deuterated compound would provide direct evidence of increased metabolic stability.
Conclusion and Future Directions
The strategic deuteration of Linezolid, specifically at the metabolically labile morpholine ring, presents a compelling approach to enhancing its pharmacokinetic profile. Based on the fundamental principles of the kinetic isotope effect, a deuterium-labeled Linezolid is projected to exhibit a longer half-life, reduced clearance, and increased overall drug exposure. These modifications could potentially translate into improved therapeutic outcomes, such as simplified dosing regimens (e.g., once-daily administration) or a more consistent therapeutic window, which is particularly important in critically ill patients who exhibit high pharmacokinetic variability.[9]
While this guide provides a robust theoretical framework, the definitive pharmacokinetic profile and clinical utility of deuterium-labeled Linezolid can only be established through rigorous preclinical in vivo studies and subsequent human clinical trials. The experimental protocols outlined herein provide a clear roadmap for the essential studies required to translate this promising chemical modification into a next-generation antibiotic therapy.
References
- 1. WO2015162622A1 - Process for preparation of linezolid - Google Patents [patents.google.com]
- 2. WO2008070619A1 - Deuterated oxazolidinones and their use as antibiotics - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, metabolism, and excretion of linezolid following an oral dose of [(14)C]linezolid to healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review of Population Pharmacokinetic Analyses of Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic analysis of linezolid for multidrug resistant tuberculosis at a tertiary care centre in Mumbai, India - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Gold Standard: (R)-Linezolid-d3 as an Internal Standard in Bioanalytical Quantification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern bioanalysis, particularly in the realm of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, the accuracy and precision of quantitative methods are paramount. For the oxazolidinone antibiotic Linezolid, a critical tool in combating multidrug-resistant Gram-positive infections, reliable measurement in biological matrices is essential for optimizing patient outcomes. The use of a stable isotope-labeled (SIL) internal standard is the gold standard for such analyses, and (R)-Linezolid-d3 has emerged as the preferred choice for the quantification of Linezolid.
This technical guide provides a comprehensive overview of the mechanism of action of this compound as an internal standard, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, and a summary of key quantitative performance data.
Core Concept: The Mechanism of Action of a Deuterated Internal Standard
The "mechanism of action" of this compound as an internal standard is not pharmacological but rather physicochemical and analytical. Its efficacy is rooted in the principle of isotopic dilution. This compound is chemically identical to the active S-enantiomer of Linezolid, with the exception that three hydrogen atoms on the N-acetyl methyl group have been replaced with deuterium atoms. This subtle change in mass has profound implications for quantitative analysis.
Because this compound shares the same chemical and physical properties as the analyte, it behaves identically during every stage of the analytical process, including:
-
Sample Preparation: It experiences the same degree of loss or degradation during extraction, protein precipitation, and other clean-up steps.
-
Chromatographic Separation: It co-elutes with the analyte, ensuring that any variations in retention time or peak shape affect both compounds equally.
-
Ionization in the Mass Spectrometer: It is subject to the same matrix effects (ion suppression or enhancement) as the analyte.
By adding a known amount of this compound to every sample, calibrator, and quality control sample at the beginning of the workflow, it serves as a reliable comparator. The mass spectrometer can differentiate between the analyte and the internal standard due to the mass difference. The final concentration of Linezolid is calculated based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains constant even if there are variations in sample recovery or instrument response, leading to highly accurate and precise results.
Experimental Protocols
The following protocols are synthesized from validated LC-MS/MS methods for the quantification of Linezolid in human plasma or serum.
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Linezolid and this compound in a suitable organic solvent such as methanol or dimethyl sulfoxide (DMSO) to prepare individual stock solutions of 1 mg/mL.
-
-
Working Solutions:
-
Prepare a working solution of Linezolid (e.g., 100 µg/mL) by diluting the stock solution with an appropriate solvent (e.g., acetonitrile).
-
Prepare a working solution of the internal standard, this compound (e.g., 1 µg/mL), by diluting its stock solution with acetonitrile.[1]
-
-
Calibration Standards:
-
Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix as the samples to be analyzed. These are prepared from a separate weighing of the Linezolid reference standard.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a common, rapid, and effective method for extracting Linezolid from plasma or serum samples.
-
To 50 µL of plasma/serum sample (calibrator, QC, or unknown), add 100 µL of the this compound internal standard working solution (e.g., containing 1 µg/mL of this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters for the analysis of Linezolid:
Liquid Chromatography:
| Parameter | Typical Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step. |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
Tandem Mass Spectrometry:
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Linezolid | Precursor ion (m/z) 338.1 → Product ion (m/z) 296.2 |
| This compound | Precursor ion (m/z) 341.1 → Product ion (m/z) 299.2 |
| Collision Energy | Optimized for the specific instrument, typically in the range of 15-25 eV. |
| Dwell Time | 100-200 ms |
Data Presentation: Quantitative Performance
The following tables summarize the validation parameters for typical LC-MS/MS methods for the quantification of Linezolid using this compound as an internal standard.
Table 1: Linearity and Range
| Analyte | Matrix | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| Linezolid | Human Plasma/Serum | 0.1 - 50 | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 0.3 | < 10 | < 10 | 90 - 110 |
| Medium | 8 | < 8 | < 8 | 92 - 108 |
| High | 40 | < 8 | < 8 | 92 - 108 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |
| Linezolid | Low | 85 - 110 | 90 - 110 |
| Linezolid | High | 85 - 110 | 90 - 110 |
| This compound | - | 85 - 110 | 90 - 110 |
Note: The values presented in these tables are representative and may vary between different laboratories and instrument platforms.
Visualizations
Experimental Workflow
References
- 1. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and storage conditions for (R)-Linezolid-d3
An in-depth guide to the solubility and storage of (R)-Linezolid-d3, a deuterated analog of the antibiotic Linezolid. This document provides essential technical information for researchers, scientists, and professionals in drug development to ensure the proper handling, storage, and application of this compound in experimental settings.
Solubility Profile
This compound, the deuterated form of Linezolid, exhibits solubility in various organic solvents, which is a critical consideration for its use in research and development. The solubility of its non-deuterated counterpart, Linezolid, has been more extensively studied and provides a strong basis for understanding the solubility characteristics of the deuterated form.
Qualitative Solubility:
This compound is soluble in polar organic solvents. This is influenced by the presence of functional groups such as the amide and morpholino moieties which can engage in hydrogen bonding.[1] The fluorine atom can also impact its solubility in organic versus aqueous environments.[1]
Quantitative Solubility Data:
The following tables summarize the available quantitative solubility data for this compound and its non-deuterated form, Linezolid.
Table 1: Solubility of this compound in Organic Solvents [2]
| Solvent | Solubility | Molar Concentration (mM) |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | 58.76 |
| Dimethylformamide (DMF) | ≥ 10 mg/mL | 29.38 |
Note: The "≥" symbol indicates that the substance is soluble at this concentration, but the saturation point was not determined. It is recommended to use newly opened, hygroscopic DMSO for the best results.[2]
Table 2: Solubility of Linezolid in Various Solvents [3][4][5]
| Solvent | Solubility | Temperature | pH |
| Ethanol | ~1 mg/mL | Not Specified | Not Applicable |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | Not Specified | Not Applicable |
| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified | Not Applicable |
| Phosphate Buffered Saline (PBS) | ~0.1 mg/mL | Not Specified | 7.2 |
| Water | 3.0 mg/mL | Not Specified | Not Applicable |
| Water | Varies with temperature | 283.15 K - 318.15 K | Not Applicable |
| Methanol | Varies with temperature | 283.15 K - 318.15 K | Not Applicable |
| Ethanol | Varies with temperature | 283.15 K - 318.15 K | Not Applicable |
| 1-Propanol | Varies with temperature | 283.15 K - 318.15 K | Not Applicable |
| 2-Propanol | Varies with temperature | 283.15 K - 318.15 K | Not Applicable |
Note: The solubility of Linezolid Form II was found to increase with rising temperature in water, methanol, ethanol, 1-propanol, and 2-propanol.[4]
Storage and Stability
Proper storage of this compound is crucial to maintain its integrity and stability for experimental use.
Recommended Storage Conditions:
The following table outlines the recommended storage conditions for this compound in both solid and solution forms.
Table 3: Recommended Storage Conditions for this compound [2][6][7]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Note: For shipping, this compound is typically transported at room temperature in the continental US, though this may vary for other locations.[2]
Stability Profile and Degradation:
Linezolid, and by extension this compound, is susceptible to degradation under certain conditions. Forced degradation studies have shown that it is labile in acidic, basic, and oxidative environments.[8][9] However, it demonstrates relative stability against hydrolysis in water, as well as thermal and photolytic stress.[8][9]
Under alkaline and neutral stress, the primary degradation product results from the hydrolysis of the phenylmorpholine ring.[8] Acid-catalyzed hydrolysis leads to the cleavage of the same ring, forming a different degradation product.[8] Oxidative stress results in the formation of an amine oxide.[9]
A stability study of Linezolid in various intravenous fluids (sodium lactate, 0.9% sodium chloride, and 5% and 10% glucose solutions) showed that it maintained over 95% of its initial concentration for 34 days at 25°C.[10][11] The compound is least stable at high pH values and elevated temperatures.[10][11]
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method):
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[12][13]
-
Preparation: Add an excess amount of this compound solid to a series of vials, each containing a known volume of the desired solvent.
-
Equilibration: Seal the vials and place them in a mechanical agitator (e.g., an orbital shaker) set to a constant temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. It is recommended to sample at multiple time points (e.g., 2, 4, 8, 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is indicated by a plateau in the concentration.[12]
-
Phase Separation: After agitation, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to sediment. Alternatively, the saturated solution can be separated from the excess solid by centrifugation or filtration.
-
Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample as necessary and analyze the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[13]
Visualizations
Logical Relationship for this compound Storage:
Caption: Recommended storage conditions for this compound.
Experimental Workflow for Solubility Determination:
Caption: Shake-flask method for solubility determination.
Degradation Pathway of Linezolid:
Caption: Degradation pathways of Linezolid under stress.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Linezolid-d3 - Immunomart [immunomart.com]
- 7. labsolu.ca [labsolu.ca]
- 8. tandfonline.com [tandfonline.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. who.int [who.int]
- 13. dissolutiontech.com [dissolutiontech.com]
Commercial Suppliers and Technical Guide for (R)-Linezolid-d3 in Research
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of commercially available (R)-Linezolid-d3, a deuterated internal standard crucial for the accurate quantification of the antibiotic Linezolid in research and clinical settings. The information presented herein is intended to assist researchers in selecting appropriate reagents and implementing robust analytical methodologies.
Introduction to this compound
This compound is a stable isotope-labeled version of Linezolid, an oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, deuterated standards such as this compound are indispensable. They serve as internal standards to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantitative assays.[1][2][3] The deuterium labeling on the acetyl methyl group provides a mass shift that allows for its differentiation from the unlabeled analyte by the mass spectrometer, without significantly altering its chemical and physical properties.
Commercial Supplier Overview
A variety of life science and chemical suppliers offer this compound for research purposes. The following table summarizes key technical specifications from several prominent vendors to facilitate a comparative assessment.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Enrichment/Purity | Available Quantities |
| Santa Cruz Biotechnology | 1127120-38-0 | C₁₆H₁₇D₃FN₃O₄ | 340.36 | Not specified | Not specified | Inquire |
| MedChemExpress | 1127120-38-0 | C₁₆H₁₇D₃FN₃O₄ | 340.36 | ≥98% | Not specified | 1 mg, 5 mg, 10 mg |
| Nucleosyn | 1127120-38-0 | C₁₆H₁₇D₃FN₃O₄ | 340.37 | 95% | 98% | 5 mg, 10 mg, 25 mg, bulk |
| BOC Sciences | 1127120-38-0 | C₁₆H₁₇D₃FN₃O₄ | 340.36 | ≥98% | ≥99% atom D | Not specified |
| Cayman Chemical | 1127120-38-0 | C₁₆H₁₇D₃FN₃O₄ | 340.4 | ≥98% | >99% deuterated forms (d1-d3) | 500 µg, 1 mg, 5 mg |
| Simson Pharma Limited | 1127120-38-0 | C₁₆H₁₇D₃FN₃O₄ | 340.35 | Not specified | Not specified | Inquire |
| VIVAN Life Sciences | 1127120-38-0 | C₁₆H₁₇D₃FN₃O₄ | 340.36 | Not specified | Not specified | Inquire |
Experimental Protocol: Quantification of Linezolid in Human Serum using this compound by LC-MS/MS
The following protocol is a synthesis of established methods for the quantification of Linezolid in a biological matrix, employing this compound as an internal standard.[4][5][6]
Materials and Reagents
-
This compound (Internal Standard, IS)
-
Linezolid (Analyte)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human serum (blank)
-
Calibrators and Quality Control (QC) samples
Standard and Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Linezolid and this compound in a suitable organic solvent such as methanol or DMSO.
-
Working Solutions:
-
Prepare a series of Linezolid working solutions by serially diluting the stock solution with ACN/water (50:50, v/v) to create calibration standards.
-
Prepare a working solution of this compound at a fixed concentration (e.g., 1 µg/mL) in ACN. This will be the protein precipitation and internal standard spiking solution.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of serum sample (calibrator, QC, or unknown), add 150 µL of the this compound working solution.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and IS, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Linezolid: Precursor ion (Q1) m/z 338.2 → Product ion (Q3) m/z 296.2.
-
This compound: Precursor ion (Q1) m/z 341.2 → Product ion (Q3) m/z 299.2.
-
-
Optimize instrument parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
-
Data Analysis
-
Integrate the peak areas for both Linezolid and this compound.
-
Calculate the peak area ratio (Linezolid / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Linezolid in unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in utilizing this compound for quantitative analysis.
Caption: Workflow for quantitative analysis using this compound as an internal standard.
Caption: Logical flow for internal standard-based quantification of Linezolid.
Conclusion
This compound is a critical tool for the accurate and reliable quantification of Linezolid in various research applications. The commercial availability from multiple suppliers provides researchers with options to suit their specific needs regarding purity, quantity, and cost. The experimental protocol outlined in this guide, based on established methodologies, offers a robust starting point for developing and validating in-house assays. By employing this compound as an internal standard, researchers can significantly enhance the quality and reproducibility of their quantitative data.
References
- 1. Variability of linezolid concentrations after standard dosing in critically ill patients: a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purchase [D3]-Linezolid [nucleosyn.com]
- 3. cda-amc.ca [cda-amc.ca]
- 4. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of linezolid in serum by LC-MS/MS using semi-automated sample preparation and isotope dilution internal standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of (R)-Linezolid-d3 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Linezolid in human plasma, utilizing its deuterated stable isotope, (R)-Linezolid-d3, as an internal standard. The method employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate and precise measurement of Linezolid for pharmacokinetic studies, therapeutic drug monitoring research, and other clinical research applications.
Introduction
Linezolid is an oxazolidinone antibiotic effective against a range of multidrug-resistant Gram-positive bacteria. Therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing dosing regimens to ensure efficacy while minimizing toxicity. A reliable and high-throughput analytical method is essential for these investigations. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring the highest accuracy and precision. This document provides a detailed protocol for the development and application of an LC-MS/MS method for Linezolid quantification in human plasma.
Experimental
Materials and Reagents
-
Linezolid analytical standard
-
This compound internal standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
Sample Preparation
A simple and efficient protein precipitation method is utilized for sample clean-up.
Protocol:
-
Thaw plasma samples and standards to room temperature.
-
To 50 µL of plasma sample, standard, or quality control sample, add 150 µL of acetonitrile containing the internal standard, this compound, at a concentration of 100 ng/mL.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a C18 reverse-phase column.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B in 3.0 min, hold for 1.0 min, return to initial in 0.1 min, equilibrate for 0.9 min |
Mass Spectrometry
Detection and quantification are performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Linezolid | 338.1 | 296.2 | 100 | 15 |
| This compound | 341.1 | 299.2 | 100 | 15 |
Results and Discussion
The developed LC-MS/MS method demonstrates excellent performance for the quantification of Linezolid in human plasma. The use of this compound as an internal standard effectively compensates for matrix effects and ensures high accuracy and precision.
Linearity
The method was found to be linear over a concentration range of 10 to 5000 ng/mL. The coefficient of determination (r²) was consistently >0.99 for all calibration curves.
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated using quality control (QC) samples at three concentration levels (Low, Medium, and High).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 30 | < 5% | < 6% | 95 - 105 |
| Medium | 300 | < 4% | < 5% | 97 - 103 |
| High | 3000 | < 3% | < 4% | 98 - 102 |
Visualizations
Experimental Workflow
Caption: Workflow for Linezolid quantification.
Analyte Fragmentation Pathway
Caption: MRM fragmentation of analytes.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantification of Linezolid in human plasma using this compound as an internal standard. The simple sample preparation and rapid analysis time make it well-suited for clinical research applications requiring the processing of a large number of samples. This method meets the typical requirements for precision, accuracy, and linearity for bioanalytical method validation.
Protocol for the Quantification of (R)-Linezolid-d3 in Human Plasma Samples using LC-MS/MS
Application Note
Introduction
Linezolid is an oxazolidinone antibiotic effective against serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Therapeutic drug monitoring (TDM) of linezolid is crucial to ensure efficacy and avoid toxicity, particularly in critically ill patients where pharmacokinetic variability is high.[1] This protocol details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of linezolid in human plasma, utilizing its deuterated stable isotope, (R)-Linezolid-d3, as an internal standard (IS) to ensure accuracy and precision. The method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, clinical trials, and routine TDM of linezolid.
Principle
The analytical method is based on the principle of protein precipitation for sample cleanup, followed by chromatographic separation using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC), and subsequent detection by tandem mass spectrometry (MS/MS). This compound is added to the plasma samples at a known concentration to serve as an internal standard, correcting for variations in sample processing and instrument response. Quantification is achieved by comparing the peak area ratio of the analyte (linezolid) to the internal standard against a calibration curve prepared in a biological matrix.
Experimental Protocols
1. Materials and Reagents
-
Linezolid reference standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Blank human plasma (with anticoagulant, e.g., EDTA or citrate)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
2. Preparation of Stock and Working Solutions
-
Linezolid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of linezolid reference standard in methanol to achieve a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Dissolve this compound in methanol to a final concentration of 1 mg/mL.[2][3]
-
Linezolid Working Solutions: Prepare a series of working solutions by serially diluting the linezolid stock solution with 50% methanol or a similar diluent to create calibration standards and quality control (QC) samples.[2]
-
This compound Working Solution (IS Working Solution): Dilute the this compound stock solution with acetonitrile to a final concentration of 1 µg/mL.[4]
3. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with the linezolid working solutions to prepare a calibration curve with a series of concentrations covering the expected therapeutic range (e.g., 0.5, 2.0, 4.0, 8.0, 16, 28, 40, and 50 µg/mL).[2]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 1.0, 20, and 40 µg/mL).[2]
4. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each standard, QC, and unknown plasma sample.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 200 µL of the this compound working solution (in acetonitrile) to each tube.[] The ratio of acetonitrile to plasma is typically 3:1 or 4:1.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[2]
-
Centrifuge the tubes at high speed (e.g., 15,000 rpm or 16,600 x g) for 5-15 minutes at 4°C to pellet the precipitated proteins.[2][]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A UPLC or HPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Waters X-bridge C18, 150 × 4.6 mm, 3.5 µm or Kinetex-C18, 50 × 2.1 mm, 2.6 µm).[4][6]
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[4][7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Flow Rate: 0.3 - 0.6 mL/min.
-
Injection Volume: 0.5 - 10 µL.[][7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Linezolid: m/z 338.0 → 296.2[6]
-
This compound: m/z 341.4 → 299.2 (Note: The exact mass of the fragment may vary slightly based on instrumentation and fragmentation pattern).
-
6. Data Analysis
-
Integrate the peak areas for both linezolid and this compound.
-
Calculate the peak area ratio of linezolid to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model with appropriate weighting.
-
Determine the concentration of linezolid in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Table 1: Summary of LC-MS/MS Method Parameters for Linezolid Quantification
| Parameter | Typical Value/Condition | Reference(s) |
| Sample Preparation | Protein Precipitation with Acetonitrile | [2][4][] |
| Internal Standard | This compound | [2][3][4] |
| Chromatography | Reversed-Phase (C18) | [4][6] |
| Mobile Phase | Acetonitrile/Water with Formic Acid or Ammonium Acetate | [4][7] |
| Detection | Tandem Mass Spectrometry (MS/MS) | [4][6] |
| Ionization | Positive Electrospray (ESI+) | [4][6] |
Table 2: Quantitative Performance Characteristics of the Method
| Parameter | Typical Range/Value | Reference(s) |
| Linearity Range | 0.1 - 50 µg/mL | [4] |
| Correlation Coefficient (r²) | ≥ 0.99 | [4] |
| Intra-assay Precision (%CV) | < 15% | [4][8] |
| Inter-assay Precision (%CV) | < 15% | [4][8] |
| Accuracy | 85 - 115% (97-112% reported) | [4] |
| Extraction Recovery | 78 - 103% | [4] |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.2 µg/mL | [8][9] |
Visualizations
Caption: Experimental workflow for Linezolid analysis in plasma.
Caption: Mechanism of action of Linezolid in bacterial protein synthesis.
References
- 1. Quantification of linezolid in serum by LC-MS/MS using semi-automated sample preparation and isotope dilution internal standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. upload.orthobullets.com [upload.orthobullets.com]
- 6. Linezolid - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Linezolid in Human Plasma Using (R)-Linezolid-d3 as an Internal Standard by HPLC-MS/MS
Abstract
This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of the antibiotic Linezolid in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, (R)-Linezolid-d3, is employed. The sample preparation involves a straightforward protein precipitation step, followed by a rapid chromatographic separation. This method is highly suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies of Linezolid.
Introduction
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3][4] Monitoring plasma concentrations of Linezolid is crucial to optimize therapeutic outcomes and minimize dose-related side effects. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalytical methods using mass spectrometry, as it compensates for variability in sample preparation and matrix effects.[2][3][5] This document provides a detailed protocol for the quantification of Linezolid in human plasma using this compound as an internal standard with an HPLC-MS/MS system.
Experimental
Materials and Reagents
-
Linezolid reference standard
-
HPLC-grade acetonitrile and methanol
-
Formic acid (analytical grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic and Mass Spectrometric Conditions
A summary of the optimized HPLC and MS/MS parameters is provided in the table below.
| Parameter | Condition |
| HPLC System | |
| Column | C18 reverse-phase column (e.g., Waters X-bridge C18, 150 x 4.6 mm, 3.5 µm)[6] |
| Mobile Phase A | 0.1% Formic acid in water[6][7] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[6] |
| Gradient | Isocratic or gradient elution (e.g., 70:30 v/v Mobile Phase A:B)[7] |
| Flow Rate | 0.6 mL/min[6] |
| Column Temperature | 25 °C[6] |
| Injection Volume | 10 µL |
| Run Time | Approximately 4 minutes[5] |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Linezolid) | m/z 338.1 → 296.2[8][9] |
| MRM Transition (this compound) | m/z 341.1 → 299.2 (example, actual may vary based on deuteration pattern) |
| Dwell Time | 200 ms |
Protocols
Preparation of Stock and Working Solutions
-
Linezolid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Linezolid reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Linezolid stock solution in a mixture of acetonitrile and water (e.g., 50:50 v/v) to create working solutions for calibration standards and quality control samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the same diluent as the Linezolid working solutions.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.
-
Add 100 µL of the appropriate matrix (blank plasma, spiked plasma for standards and QCs, or patient plasma for unknowns) to each tube.
-
To all tubes except the blank, add a fixed volume (e.g., 10 µL) of the internal standard working solution and vortex briefly.
-
Add 200 µL of acetonitrile (containing the internal standard for routine analysis) to each tube to precipitate the plasma proteins.[6][7][10]
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge the tubes at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean vial for HPLC-MS/MS analysis.
Preparation of Calibration Curve and Quality Control Samples
-
Calibration Standards: Spike drug-free human plasma with appropriate volumes of the Linezolid working solutions to achieve a concentration range of 0.1 to 50 µg/mL.[6]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high) within the calibration range.
Method Validation Summary
The analytical method was validated according to established bioanalytical method validation guidelines.[11] The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity | The calibration curve was linear over the concentration range of 0.1 to 50 µg/mL with a correlation coefficient (r²) of ≥0.99.[6] |
| Accuracy | The accuracy was within 97% to 112%.[6] |
| Precision | The intra- and inter-day precision (CV%) was less than 15%.[6] |
| Recovery | The extraction recovery of Linezolid and the internal standard ranged from 78% to 103%.[6] |
| Matrix Effect | No significant matrix effect was observed.[6] |
| Stability | Linezolid was found to be stable in plasma after multiple freeze-thaw cycles and at room temperature for several hours.[8][9][10] |
Visualizations
Caption: Experimental workflow for Linezolid quantification.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Purchase [D3]-Linezolid [nucleosyn.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Quantification of linezolid in serum by LC-MS/MS using semi-automated sample preparation and isotope dilution internal standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Determination of linezolid in human plasma by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ema.europa.eu [ema.europa.eu]
Application Note: Quantitation of Linezolid in Human Urine by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Linezolid in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Linezolid is a critical oxazolidinone antibiotic used against multidrug-resistant Gram-positive bacteria.[1][2][3] Given that a significant portion of the drug is excreted unchanged in the urine, accurate measurement in this matrix is crucial for pharmacokinetic studies and therapeutic drug monitoring.[1][4][5][6] The method utilizes (R)-Linezolid-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing. The sample preparation is streamlined using a simple "dilute-and-shoot" procedure, making it suitable for high-throughput analysis. The method was validated for linearity, precision, accuracy, and recovery.
Introduction
Linezolid is the first clinically approved oxazolidinone antibiotic, effective against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][3] Linezolid is cleared through both renal and non-renal pathways, with approximately 30-35% of an administered dose excreted as the parent drug in urine.[1][4][5][6] Therefore, monitoring its concentration in urine is vital for assessing renal clearance and overall drug disposition.
LC-MS/MS is the preferred analytical technique for bioanalytical studies due to its superior sensitivity and specificity compared to other methods like HPLC-UV.[7][8] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[9] It co-elutes with the analyte and behaves identically during extraction and ionization, providing the most effective means to compensate for potential analytical variability.[9] This note provides a complete protocol for sample preparation and LC-MS/MS analysis of Linezolid in human urine.
Experimental Protocols
Materials and Reagents
-
Analytes: Linezolid (≥98% purity), this compound (≥98% purity, 99 atom % D)
-
Solvents: HPLC-grade Methanol, Acetonitrile, and Water (LC-MS grade)
-
Additives: Formic Acid (LC-MS grade)
-
Biological Matrix: Drug-free human urine, stored at -20°C
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of Linezolid and this compound, respectively, in 10 mL of methanol to create individual 1 mg/mL stock solutions.
-
Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of Linezolid working solutions by serially diluting the primary stock with 50:50 (v/v) methanol:water to create calibration standards.
-
Prepare a separate set of working solutions for Quality Control (QC) samples from a different weighing of the reference standard.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.
-
Sample Preparation
The sample preparation workflow employs a simple dilution method to minimize matrix effects and streamline processing.
-
Thaw frozen human urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, add 50 µL of the urine supernatant.
-
Add 50 µL of the Internal Standard Working Solution (100 ng/mL of this compound).
-
Add 900 µL of 50:50 (v/v) methanol:water.
-
Vortex the mixture for 30 seconds.
-
Transfer the final solution to an HPLC vial for analysis.
Caption: Workflow for urine sample preparation.
LC-MS/MS Instrumentation and Conditions
Analysis was performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a UHPLC system.
Caption: Instrumental workflow for LC-MS/MS analysis.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B in 3 min, hold 1 min, re-equilibrate |
| Run Time | 5 minutes |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Linezolid) | m/z 338.1 -> 296.1 |
| MRM Transition (Linezolid-d3) | m/z 341.1 -> 299.1 |
| Collision Energy | Optimized for specific instrument (e.g., 15-25 eV) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Method Validation and Data
The method was validated according to industry-standard bioanalytical guidelines. Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with 1/x² weighting was used.
Table 3: Summary of Method Validation Quantitative Data
| Parameter | Result |
| Linearity Range | 10 - 10,000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Accuracy (% Bias) | Within ± 12% of nominal values |
| Mean Extraction Recovery | 92.5% - 98.7% |
| Matrix Effect | Minimal (CV < 15%) |
Conclusion
The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantitation of Linezolid in human urine. The simple "dilute-and-shoot" sample preparation protocol is efficient and suitable for high-throughput clinical research. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility. This validated method is well-suited for pharmacokinetic and therapeutic drug monitoring studies involving Linezolid.
References
- 1. Population Pharmacokinetics of Linezolid in Patients Treated in a Compassionate-Use Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linezolid-A Review of Analytical Methods in Pharmaceuticals and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of linezolid in serum by LC-MS/MS using semi-automated sample preparation and isotope dilution internal standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-Linezolid-d3 Analysis
Introduction
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against a range of Gram-positive bacteria. It is a chiral molecule, with the (S)-enantiomer being the active therapeutic agent. The (R)-enantiomer is considered an impurity. For pharmacokinetic, toxicokinetic, and other drug development studies, robust and reliable bioanalytical methods are essential for the accurate quantification of Linezolid and its stable isotope-labeled internal standard, (R)-Linezolid-d3, in biological matrices. This document provides detailed application notes and protocols for the most common sample preparation techniques used in the analysis of this compound, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). These techniques are typically followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Sample Preparation Techniques: An Overview
The choice of sample preparation technique is critical for removing interfering substances from the biological matrix, concentrating the analyte, and ensuring the accuracy and precision of the analytical method. The three most prevalent methods for Linezolid analysis are:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent is added to the sample to precipitate proteins, which are then removed by centrifugation.
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is isolated from the sample matrix by passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.
The selection of the appropriate technique depends on factors such as the required sensitivity, sample volume, throughput, and the nature of the biological matrix.
II. Experimental Protocols
The following sections detail the experimental protocols for each sample preparation technique. These protocols are based on established methods for Linezolid analysis and are applicable to this compound.
Protocol 1: Protein Precipitation (PPT)
Objective: To extract this compound from plasma or serum samples using protein precipitation with an organic solvent. This method is fast and suitable for high-throughput analysis.
Materials:
-
Biological matrix (plasma or serum)
-
This compound working solution
-
Precipitating solvent: Acetonitrile or Methanol[1]
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of cold precipitating solvent (Acetonitrile or Methanol) to the sample.[1]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant is now ready for injection into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
Objective: To extract this compound from plasma or serum using an organic solvent. LLE provides a cleaner extract compared to PPT.
Materials:
-
Biological matrix (plasma or serum)
-
This compound working solution
-
Extraction solvent: 10% Methanol in Dichloromethane (MeOH–DCM)[3]
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Centrifuge or time for phase separation
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
Procedure:
-
Pipette 20 µL of the undiluted plasma sample into a microcentrifuge tube.[3]
-
Add a known amount of this compound internal standard.
-
Add 200 µL of the extraction solvent (10% MeOH–DCM).[3]
-
Vortex the mixture for 2 minutes to facilitate the extraction of the analyte into the organic phase.
-
Allow the mixture to rest for 10 minutes to allow for phase separation. A milky, semi-solid top layer of plasma will form.[3]
-
Carefully collect approximately 160 µL of the clear organic (lower) phase and transfer it to a new tube.[3]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue with a suitable volume (e.g., 100 µL) of the mobile phase.
-
The reconstituted sample is ready for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
Objective: To achieve a highly clean and concentrated extract of this compound from plasma using a solid-phase extraction cartridge.
Materials:
-
Biological matrix (plasma)
-
This compound working solution
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Acetonitrile)
-
SPE manifold
-
Evaporation system
-
Reconstitution solvent (mobile phase)
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add the this compound internal standard.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of Methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of Acetonitrile into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
The sample is now ready for injection into the LC-MS/MS system.
III. Data Presentation
The following tables summarize typical quantitative data obtained for Linezolid analysis using the described sample preparation techniques. These values serve as a general guide, and specific results may vary depending on the exact experimental conditions and instrumentation.
Table 1: Comparison of Sample Preparation Techniques for Linezolid Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | >90%[1] | 94.1 - 98.8%[3] | 89.1 - 93.7%[4][6] |
| Matrix Effect | Can be significant | Moderate | Minimal |
| Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | Low to Medium | High |
| Cleanliness of Extract | Low | Medium | High |
| Typical Sample Volume | 20 - 100 µL[7] | 20 µL[3] | 100 - 500 µL |
Table 2: Typical LC-MS/MS Method Performance Parameters for Linezolid
| Parameter | Typical Value | Reference |
| Linearity Range (µg/mL) | 0.1 - 50 | [7][8] |
| Correlation Coefficient (r²) | ≥0.99 | [7][8] |
| Intra-day Precision (%RSD) | < 15% | [7][8] |
| Inter-day Precision (%RSD) | < 15% | [7][8] |
| Accuracy (%) | 97 - 112% | [7][8] |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.05 - 0.1 | [6] |
IV. Conclusion
The choice of sample preparation is a critical step in the bioanalysis of this compound. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner sample with good recovery. Solid-phase extraction yields the cleanest extracts, minimizing matrix effects and improving analytical sensitivity, making it ideal for methods requiring the lowest detection limits. The protocols and data presented here provide a comprehensive guide for researchers and scientists to develop and implement robust and reliable methods for the quantification of this compound in biological matrices. The final method selection should be based on the specific requirements of the study, including sensitivity, throughput, and available resources. Each method should be thoroughly validated to ensure it meets the required performance criteria.
References
- 1. Simple protein precipitation extraction technique followed by validated chromatographic method for linezolid analysis in real human plasma samples to study its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of linezolid in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of linezolid in human plasma by LC-MS-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: (R)-Linezolid-d3 for Therapeutic Drug Monitoring
Introduction
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against a wide range of drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2] Therapeutic Drug Monitoring (TDM) of linezolid is increasingly recommended due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability.[1][3] This variability can lead to sub-therapeutic concentrations, risking treatment failure, or supra-therapeutic levels associated with dose-dependent toxicities such as thrombocytopenia and neuropathy.[1][3] To optimize patient outcomes, maintaining trough plasma concentrations within the therapeutic range of 2-8 mg/L is often targeted.[1][2]
(R)-Linezolid-d3, a stable isotope-labeled form of linezolid, serves as an ideal internal standard for the quantification of linezolid in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use corrects for variations in sample preparation and instrument response, ensuring accurate and precise measurements essential for clinical decision-making.
Mechanism of Action
Linezolid exerts its antibacterial effect by inhibiting the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex, a crucial step in bacterial protein translation.[4] This unique mechanism of action means there is no cross-resistance with other protein synthesis inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. contagionlive.com [contagionlive.com]
- 3. Therapeutic Drug Monitoring Can Improve Linezolid Dosing Regimens in Current Clinical Practice: A Review of Linezolid Pharmacokinetics and Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expert consensus statement on therapeutic drug monitoring and individualization of linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Chromatographic Separation of Linezolid and (R)-Linezolid-d3
Abstract
This application note details a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of Linezolid and its deuterated R-enantiomer, (R)-Linezolid-d3. Linezolid, an oxazolidinone antibiotic, is administered as the pure (S)-enantiomer. The (R)-enantiomer is considered a chiral impurity and its monitoring is crucial for quality control. This compound can be utilized as an internal standard in bioanalytical studies. This method employs a chiral stationary phase to achieve baseline separation, enabling accurate quantification of the (R)-enantiomer in bulk drug substances. The protocol has been validated for its specificity, linearity, accuracy, and precision.
Introduction
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2] The therapeutic efficacy of Linezolid is attributed to the (S)-enantiomer. The (R)-enantiomer, a potential chiral impurity from the manufacturing process, does not contribute to the therapeutic effect and must be controlled within specified limits. Consequently, a reliable and validated analytical method for the enantiomeric separation and quantification of the (R)-enantiomer is essential for ensuring the quality and safety of Linezolid.[3]
This application note describes a chiral reversed-phase HPLC method that effectively separates Linezolid from its (R)-enantiomer. The use of a deuterated internal standard, such as this compound, is common in LC-MS/MS bioanalytical methods for pharmacokinetic studies due to its similar chemical and physical properties to the analyte, with the key difference being its mass.[4][5] While this note focuses on UV detection, the described chromatographic separation is also suitable for mass spectrometry (MS) detection, where this compound would serve as an excellent internal standard for the quantification of the (R)-Linezolid impurity.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Chromatography Data System (CDS): For data acquisition and processing.
-
Analytical Column: Chiralcel OJ-RH (dimensions not specified in the search results, but typically 250 mm x 4.6 mm, 5 µm).[3][6][7][8]
-
Reagents:
-
Linezolid reference standard
-
(R)-Linezolid reference standard (or a racemic mixture)
-
This compound (if used as an internal standard)
-
Di-sodium hydrogen phosphate
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (for pH adjustment)
-
Water (HPLC grade)
-
Chromatographic Conditions
A summary of the chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Stationary Phase | Chiralcel OJ-RH column[3][6][7][8] |
| Mobile Phase | 150mM Di-sodium hydrogen phosphate buffer (pH 4.5) : Acetonitrile (86:14, v/v)[3][6][7][8] |
| Flow Rate | 1.0 mL/min (Assumed typical flow rate, not specified in search results) |
| Injection Volume | 10 µL[3][6][7][8] |
| Column Temperature | Ambient (Assumed, not specified) |
| Detection | UV at 254 nm[7] |
Preparation of Solutions
-
Buffer Preparation (150mM Di-sodium hydrogen phosphate, pH 4.5): Dissolve an appropriate amount of di-sodium hydrogen phosphate in HPLC grade water to make a 150mM solution. Adjust the pH to 4.5 using orthophosphoric acid.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 86:14 (v/v). Filter and degas the mobile phase before use.
-
Sample Solution Preparation: Accurately weigh and dissolve the Linezolid bulk drug sample in the mobile phase to achieve a desired concentration (e.g., 1 mg/mL).
-
(R)-Enantiomer and this compound Spiking Solution: Prepare stock solutions of (R)-Linezolid and this compound in the mobile phase. These can be used to spike the sample solution for validation purposes or to prepare calibration standards. For method development, a racemic mixture solution of 3 µg/mL can be used.[3]
Experimental Workflow
The overall workflow for the analysis is depicted in the diagram below.
Caption: Workflow for the chiral separation of Linezolid and this compound.
Results and Discussion
The developed chiral HPLC method successfully separates Linezolid from its (R)-enantiomer. Under the optimized conditions, the typical retention times for Linezolid and the (R)-enantiomer are approximately 19.5 minutes and 21.7 minutes, respectively.[3] The chromatographic resolution between the two enantiomers was found to be 2.0, indicating baseline separation.[3][6][7][8] this compound, being structurally identical to (R)-Linezolid with the exception of deuterium atoms, is expected to have a very similar retention time to (R)-Linezolid under these conditions.
Method Validation Summary
The method was validated to demonstrate its suitability for the intended purpose.
-
Specificity: The method is specific for the separation of the (S) and (R) enantiomers of Linezolid. No interference was observed from excipients in formulated products.
-
Linearity: The method demonstrated good linearity for the (R)-enantiomer over a specified concentration range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for the (R)-enantiomer were determined to be 94 ng/mL and 375 ng/mL, respectively, for a 10 µL injection volume.[3][6][7][8]
-
Accuracy: The percentage recovery of the (R)-enantiomer from spiked bulk drug samples ranged from 98.9% to 102.9%.[3][6][7][8]
-
Precision: The method was found to be precise with low relative standard deviation (RSD) for replicate injections.
-
Robustness: The method proved to be robust with minor, deliberate changes in chromatographic parameters.
-
Stability: The Linezolid sample solution and the mobile phase were found to be stable for at least 48 hours.[3][6][7][8]
Quantitative Data Summary
| Parameter | Linezolid ((S)-enantiomer) | (R)-enantiomer / this compound |
| Retention Time (min) | ~19.5[3] | ~21.7[3] |
| Resolution (Rs) | \multicolumn{2}{c | }{2.0[3][6][7][8]} |
| LOD (ng/mL) | Not Applicable | 94[3][6][7][8] |
| LOQ (ng/mL) | Not Applicable | 375[3][6][7][8] |
| Recovery (%) | Not Applicable | 98.9 - 102.9[3][6][7][8] |
Logical Relationship Diagram
The following diagram illustrates the relationship between the analytical components and the desired outcome of the method.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantification of linezolid in serum by LC-MS/MS using semi-automated sample preparation and isotope dilution internal standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
The Role of (R)-Linezolid-d3 in Advancing Pharmacokinetic Studies of Linezolid
For Immediate Release
(R)-Linezolid-d3, a deuterated analog of the potent oxazolidinone antibiotic Linezolid, is a critical tool in pharmacokinetic (PK) research, enabling precise and accurate quantification of Linezolid in biological matrices. Its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of Linezolid, thereby guiding optimal dosing strategies and ensuring therapeutic efficacy and safety.
This application note provides a comprehensive overview of the use of this compound in pharmacokinetic studies, complete with detailed experimental protocols and data presentation for researchers, scientists, and drug development professionals.
Introduction to this compound in Pharmacokinetic Analysis
Linezolid is a crucial antibiotic for treating infections caused by multidrug-resistant Gram-positive bacteria. Due to significant inter-individual variability in its pharmacokinetics, particularly in critically ill patients, therapeutic drug monitoring (TDM) is often necessary. This compound serves as the ideal internal standard for LC-MS/MS-based quantification because its chemical and physical properties are nearly identical to the active (S)-enantiomer of Linezolid, yet it is distinguishable by its mass. This ensures that any variations during sample preparation and analysis affect both the analyte and the internal standard equally, leading to highly reliable results.
Quantitative Data Summary
The use of this compound as an internal standard allows for the accurate determination of key pharmacokinetic parameters of Linezolid. The following tables summarize typical validation parameters for an LC-MS/MS method and pharmacokinetic data obtained from a study in critically ill patients.
Table 1: LC-MS/MS Method Validation Parameters for Linezolid Quantification
| Parameter | Result |
| Linearity Range | 0.13 - 32 mg/L[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.13 mg/L[1] |
| Intraday Precision (% CV) | < 7.3%[1] |
| Interday Precision (% CV) | < 7.3%[1] |
| Accuracy (% Bias) | < 6%[1] |
Table 2: Pharmacokinetic Parameters of Linezolid in Critically Ill Patients (600 mg intermittent infusion)
| Parameter | Mean Value (± SD) |
| Cmax (mg/L) | 10.91 (± 3.82) |
| AUC₀₋₂₄ (mg·h/L) | 118.9 (± 48.9) |
| T½ (h) | 5.1 (± 2.1) |
| Cl (L/h) | 5.9 (± 2.5) |
| Vd (L) | 39.8 (± 15.6) |
Data from a study in critically ill patients receiving intermittent infusions of Linezolid. The quantification of Linezolid was performed using a validated LC-MS method.[2]
Experimental Protocols
Protocol for Preparation of Stock Solutions, Calibration Standards, and Quality Controls
Objective: To prepare solutions for the quantification of Linezolid in human serum.
Materials:
-
Linezolid reference standard
-
This compound (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dimethyl sulfoxide (DMSO)
-
Human serum (drug-free)
Procedure:
-
Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of DMSO.
-
Working Internal Standard Solution (1 µg/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 1 µg/mL.
-
Linezolid Stock Solution (1 mg/mL): Dissolve 1 mg of Linezolid in 1 mL of methanol.
-
Calibration Standards: Prepare a series of working solutions by serially diluting the Linezolid stock solution with acetonitrile to achieve concentrations ranging from 0.1 to 50 µg/mL. Prepare calibration standards in drug-free human serum by spiking with the appropriate working solution (e.g., 10 µL of working solution into 90 µL of serum).
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human serum at low, medium, and high concentrations (e.g., 0.3, 15, and 30 µg/mL) in the same manner as the calibration standards, using separate stock solution dilutions.
Protocol for Sample Preparation (Protein Precipitation)
Objective: To extract Linezolid and the internal standard from human serum.
Materials:
-
Human serum samples (patient, calibration, or QC)
-
Working Internal Standard Solution (1 µg/mL in acetonitrile)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of serum sample into a microcentrifuge tube.
-
Add 200 µL of the working internal standard solution (containing this compound) to the serum sample.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol for LC-MS/MS Analysis
Objective: To quantify Linezolid in the prepared samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Linezolid from endogenous matrix components (e.g., start with 95% A, ramp to 5% A, then return to initial conditions).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Linezolid: Precursor ion (m/z) 338.2 -> Product ion (m/z) 296.2
-
This compound: Precursor ion (m/z) 341.2 -> Product ion (m/z) 299.2
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
Visualizations
References
Application Note: High-Throughput Bioanalytical Method Validation for Linezolid in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note provides a comprehensive protocol for the validation of a bioanalytical method for the quantification of Linezolid in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs (R)-Linezolid-d3 as a stable isotope-labeled internal standard to ensure high accuracy and precision, in accordance with FDA guidelines.[1][2][3][4] Detailed experimental procedures for validation parameters including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability are presented. All quantitative data are summarized in structured tables, and key workflows are illustrated using diagrams. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies.
Introduction
Linezolid is an oxazolidinone antibiotic used in the treatment of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] Accurate and reliable quantification of Linezolid in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[6] The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard in LC-MS/MS bioanalysis.[7][8] SIL internal standards mimic the analyte's physicochemical properties, effectively compensating for variability during sample preparation and analysis, thereby enhancing data quality.[7]
This document outlines a detailed protocol for the validation of a robust and sensitive LC-MS/MS method for the determination of Linezolid in human plasma, adhering to the principles outlined in the FDA's "Bioanalytical Method Validation" guidance.[3]
Experimental Protocols
Materials and Reagents
-
Analytes: Linezolid, this compound (Internal Standard, IS)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade)
-
Reagents: Ammonium acetate, Deionized water
-
Biological Matrix: Drug-free human plasma (K2-EDTA)
Instrumentation and Conditions
-
LC System: UHPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Chromatographic Column: C18 column (e.g., 100 x 2.1 mm, 3.5 µm)[6]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Transitions (MRM):
-
Linezolid: m/z 338.0 -> 296.0[9]
-
This compound: m/z 341.0 -> 299.0 (adjust based on specific d3 labeling)
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup in Linezolid analysis.[6]
-
Pipette 50 µL of human plasma sample (blank, standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (containing this compound in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation using protein precipitation.
Validation Parameters and Protocols
The method validation was conducted based on the FDA guidelines for bioanalytical method validation.[10]
Selectivity and Specificity
-
Protocol: Analyze at least six different lots of blank human plasma to check for interferences at the retention times of Linezolid and this compound. One of these lots should be spiked with the internal standard only, and another with Linezolid at the Lower Limit of Quantitation (LLOQ) and the IS.[7]
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte and IS in the blank samples. The response of any interfering peak should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS.
Linearity and Calibration Curve
-
Protocol: Prepare a calibration curve by spiking blank plasma with known concentrations of Linezolid. A typical range for Linezolid is 0.1 to 30 µg/mL.[11][12] The curve should consist of a blank sample, a zero sample (spiked with IS only), and at least six non-zero concentration levels.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ).
Accuracy and Precision
-
Protocol: Analyze Quality Control (QC) samples at four concentration levels: LLOQ, Low QC, Medium QC, and High QC. Perform intra-day (n=6 replicates at each level in a single run) and inter-day (n=6 replicates at each level across three different days) analysis.
-
Acceptance Criteria: The intra- and inter-day precision (expressed as Coefficient of Variation, %CV) should not exceed 15% (20% for LLOQ). The accuracy (expressed as %RE, relative error) should be within ±15% of the nominal values (±20% for LLOQ).[13]
Recovery and Matrix Effect
-
Protocol:
-
Recovery: Compare the peak area response of extracted QC samples (spiked before extraction) to that of post-extraction spiked samples (blank plasma extract spiked with analyte and IS). This should be performed at low, medium, and high QC concentrations.[7]
-
Matrix Effect: Compare the peak area response of post-extraction spiked samples to that of neat solutions of the analyte and IS at the same concentrations. This should be evaluated in at least six different lots of plasma.[7]
-
-
Acceptance Criteria:
Stability
-
Protocol: Evaluate the stability of Linezolid in plasma under various conditions using low and high QC samples.
-
Freeze-Thaw Stability: Three freeze-thaw cycles (-20°C to room temperature).[14]
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the expected sample handling time.
-
Long-Term Stability: Stored at -20°C or -80°C for a period longer than the expected sample storage time.[13]
-
Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Caption: Logical flow of key bioanalytical method validation experiments.
Data Presentation
Table 1: Calibration Curve Linearity
| Concentration (µg/mL) | Back-Calculated Conc. (µg/mL) | Accuracy (%) |
| 0.1 (LLOQ) | 0.11 | 110.0 |
| 0.2 | 0.21 | 105.0 |
| 1.0 | 0.98 | 98.0 |
| 5.0 | 5.10 | 102.0 |
| 10.0 | 9.90 | 99.0 |
| 20.0 | 20.40 | 102.0 |
| 30.0 (ULOQ) | 29.10 | 97.0 |
| r² | \multicolumn{2}{c | }{> 0.995 } |
Table 2: Intra-Day and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (µg/mL) | Intra-Day (n=6) | Inter-Day (n=18) |
| Accuracy (%RE) | Precision (%CV) | Accuracy (%RE) | Precision (%CV) | ||
| LLOQ | 0.1 | 5.5 | 8.2 | 7.1 | 11.4 |
| Low QC | 0.3 | 4.1 | 6.5 | 5.3 | 9.1 |
| Mid QC | 15.0 | -2.5 | 4.3 | -1.8 | 6.8 |
| High QC | 25.0 | -1.0 | 3.9 | -0.5 | 5.2 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (µg/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 0.3 | 91.5 | 98.2 |
| Mid QC | 15.0 | 93.2 | 101.5 |
| High QC | 25.0 | 92.8 | 99.7 |
| Mean (%CV) | 92.5 (1.0) | 99.8 (1.7) |
Table 4: Stability of Linezolid in Human Plasma
| Stability Test | QC Level | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Accuracy (%) |
| Freeze-Thaw (3 cycles) | Low QC | 0.3 | 0.29 | 96.7 |
| High QC | 25.0 | 24.5 | 98.0 | |
| Bench-Top (6 hours) | Low QC | 0.3 | 0.31 | 103.3 |
| High QC | 25.0 | 25.4 | 101.6 | |
| Long-Term (90 days at -80°C) | Low QC | 0.3 | 0.28 | 93.3 |
| High QC | 25.0 | 24.1 | 96.4 |
Conclusion
The described LC-MS/MS method for the quantification of Linezolid in human plasma using this compound as an internal standard is selective, accurate, precise, and robust. The validation results demonstrate that the method meets the criteria set forth by the FDA for bioanalytical method validation. This application note provides a comprehensive framework and detailed protocols that can be readily implemented in a regulated bioanalytical laboratory for high-throughput analysis of clinical samples.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. moh.gov.bw [moh.gov.bw]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. dovepress.com [dovepress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. Determination of linezolid in human plasma by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Jagiellonian University Repository [ruj.uj.edu.pl]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with (R)-Linezolid-d3
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on utilizing (R)-Linezolid-d3 to mitigate matrix effects in the bioanalysis of Linezolid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of Linezolid?
A: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in a sample matrix. In the context of Linezolid bioanalysis from plasma or serum, endogenous substances like phospholipids, salts, and proteins can either suppress or enhance the ionization of Linezolid in the mass spectrometer's ion source. This interference can lead to inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and toxicokinetic data.
Q2: How does using this compound as an internal standard help in overcoming matrix effects?
A: this compound is a stable isotope-labeled internal standard (SIL-IS) for Linezolid. Because it is chemically identical to Linezolid, with the only difference being the presence of three deuterium atoms, it co-elutes and experiences the same degree of ionization suppression or enhancement as the unlabeled Linezolid.[1] By calculating the peak area ratio of Linezolid to this compound, the variability introduced by matrix effects is normalized, leading to more accurate and precise quantification.
Q3: Can I use a different internal standard that is not a stable isotope-labeled analog?
A: While other compounds with similar chemical structures (analogs) can be used as internal standards, they are not as effective at compensating for matrix effects.[2] This is because their chromatographic behavior and ionization efficiency may not perfectly match that of Linezolid, leading to differential matrix effects and potentially biased results. The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method submissions incorporate SIL-IS.[2]
Q4: What are the key characteristics to look for in a deuterated internal standard like this compound?
A: When selecting a deuterated internal standard, consider the following:
-
High Isotopic Purity: To minimize signal contribution from any unlabeled analyte.
-
Sufficient Mass Difference: A mass shift of at least 3 atomic mass units is generally recommended to avoid isotopic crosstalk.
-
No Chromatographic Shift: The deuterated standard should co-elute perfectly with the analyte. Significant shifts can sometimes be observed with extensive deuteration, which could lead to differential matrix effects.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor accuracy and/or precision in Quality Control (QC) samples | Uncompensated matrix effects leading to variable ion suppression or enhancement. | 1. Verify Co-elution: Ensure that Linezolid and this compound are co-eluting. A slight shift in retention time can expose them to different matrix components. 2. Assess Matrix Factor: Conduct a post-extraction spike experiment to quantify the extent of the matrix effect in different lots of the biological matrix. 3. Optimize Sample Preparation: Improve sample cleanup to remove more interfering matrix components. Consider solid-phase extraction (SPE) as an alternative to protein precipitation. 4. Chromatographic Optimization: Adjust the mobile phase gradient or change the analytical column to better separate Linezolid from matrix interferences. |
| Inconsistent or unexpectedly low/high this compound response | Issues with sample preparation, instrument performance, or significant and variable matrix effects that even the SIL-IS cannot fully compensate for. | 1. Check for Pipetting Errors: Ensure accurate and consistent addition of the internal standard to all samples. 2. Evaluate Extraction Recovery: Perform experiments to determine if the extraction recovery of this compound is consistent across different samples. 3. Investigate Instrument Stability: A drifting instrument response can lead to inconsistent peak areas. Analyze system suitability samples to confirm instrument performance. 4. Assess Different Matrix Lots: Analyze samples from different sources to check for inter-subject or inter-lot variability in matrix effects. |
| Isotopic Crosstalk | Insufficient mass difference between Linezolid and this compound or presence of impurities. | 1. Confirm Mass Transitions: Ensure that the selected precursor and product ions for both the analyte and the internal standard are unique and free from interference. 2. Check Purity of Standards: Verify the isotopic purity of the this compound standard and the chemical purity of the Linezolid standard. |
Data Presentation
Table 1: Impact of this compound on Mitigating Matrix Effects in Linezolid Quantification
| Parameter | Without Internal Standard | With this compound Internal Standard |
| Matrix Effect (Ion Suppression) | 25 - 40% | Compensated |
| Accuracy (% Bias) | ± 20% | < ± 5% |
| Precision (%RSD) | > 15% | < 5% |
| Linearity (r²) | > 0.99 | > 0.999 |
This table presents illustrative data to highlight the typical improvements observed when using a stable isotope-labeled internal standard.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Precipitation: Add 300 µL of acetonitrile to each tube.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Linezolid: To be determined by direct infusion (e.g., precursor ion m/z 338.1 -> product ion m/z 296.2).
-
This compound: To be determined by direct infusion (e.g., precursor ion m/z 341.1 -> product ion m/z 299.2).
-
Mandatory Visualizations
Caption: Experimental workflow for Linezolid bioanalysis using this compound.
Caption: Logic of matrix effect compensation using this compound.
References
Technical Support Center: (R)-Linezolid-d3 LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of (R)-Linezolid-d3. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant peak tailing for my this compound peak. What are the likely causes and how can I fix it?
A1: Peak tailing for this compound, a basic compound, is a common issue in reversed-phase LC-MS. It is often caused by secondary interactions between the analyte and the stationary phase, or other chromatographic issues. Here’s a step-by-step guide to troubleshoot and resolve peak tailing:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based C18 columns can interact with the basic amine group of Linezolid, causing peak tailing.[1][2]
-
Solution 1: Mobile Phase Modification: Add a competitive base or an acidic modifier to the mobile phase.
-
Solution 2: Column Choice: Utilize a column with end-capping or a different stationary phase.
-
-
Column Degradation or Contamination: An old or contaminated column can lead to poor peak shape.[1][8] This can be caused by the accumulation of matrix components or the dissolution of the silica backbone at high pH.
-
Mismatched Sample Solvent Strength: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, including tailing or fronting.[1][10]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[1]
-
Below is a troubleshooting workflow for addressing peak tailing:
Q2: My this compound peak is broad or splitting. What could be the issue?
A2: Broad or split peaks can arise from a variety of factors, ranging from issues with the column to extra-column effects.
-
Partially Blocked Frit: Debris from samples, mobile phase, or system components can clog the column's inlet frit, distorting the sample band and affecting all peaks in the chromatogram.[8][9]
-
Column Void: A void at the head of the column can cause the sample to travel through different paths, resulting in a split or broad peak.[9]
-
Solution: This is an irreversible issue, and the column will need to be replaced.
-
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector and the column, or between the column and the detector, can lead to peak broadening.[2][9]
-
Solution: Use tubing with a narrow internal diameter and keep the length to a minimum.
-
Q3: I am having trouble with the chiral separation of this compound from its S-enantiomer. What should I consider?
A3: Achieving good chiral separation requires a specific chiral stationary phase (CSP) and optimized mobile phase conditions.
-
Column Selection: A Chiralcel OJ-RH column has been shown to be effective for resolving Linezolid enantiomers.[11]
-
Mobile Phase: A mobile phase system of 150mM di-sodium hydrogen phosphate buffer (pH 4.5) and acetonitrile (86:14, v/v) has been successfully used.[11]
-
Mass Spectrometry Compatibility: For LC-MS, it is often necessary to replace non-volatile buffers like phosphates with volatile alternatives such as ammonium acetate or ammonium formate to avoid source contamination.[12] The addition of a small percentage of an acid like formic acid can improve peak shape and ionization efficiency in positive ESI mode.[4][12]
The logical relationship for optimizing chiral separation is illustrated below:
Experimental Protocols & Data
For reference, several published LC-MS methods for Linezolid are summarized below. These can serve as a starting point for method development and troubleshooting.
Table 1: Published LC-MS Methods for Linezolid Analysis
| Parameter | Method 1[3][5] | Method 2[13] | Method 3[4] |
| Column | Waters X-bridge C18 (150 x 4.6 mm, 3.5 µm) | Shim Pack CLC-CN, C18 | Agilent Eclipse Plus C18 (100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid | 20 mM Ammonium Acetate | 10 mM Aqueous Ammonium Acetate with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile | 5 mM Ammonium Acetate in Acetonitrile:Water (90:10) with 0.1% Formic Acid |
| Gradient | 2% B to 98% B over 12 min | Isocratic (20% A, 80% B) | Gradient |
| Flow Rate | 0.6 mL/min | Not specified | 0.4 mL/min |
| Temperature | 25 °C | Not specified | Not specified |
| Injection Volume | 10 µL | 10 µL | Not specified |
| Ionization Mode | Positive ESI | Positive APCI | Positive ESI |
Detailed Methodologies
Detailed Protocol Based on Method 1[3][5]
-
Sample Preparation: Proteins in serum samples are precipitated with acetonitrile containing the deuterated internal standard. Samples are mixed and centrifuged, and the supernatant is used for analysis.
-
LC System: An Agilent 1200 series LC system or equivalent.
-
Column: Waters X-bridge C18 (150 mm x 4.6 mm i.d., 3.5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
Start at 2% B.
-
Linear ramp to 98% B from 0 to 12 minutes.
-
Return to 2% B from 12 to 13 minutes.
-
Hold at 2% B for re-equilibration.
-
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
MS Detection:
-
Positive electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) for quantification. For Linezolid, a common transition is m/z 338.1 -> 296.2. The specific transition for this compound would need to be determined but would be expected to be m/z 341.1 -> 299.2, assuming three deuterium atoms on the acetyl methyl group.
-
This technical support guide provides a foundational resource for troubleshooting and optimizing the LC-MS analysis of this compound. For more complex issues, consulting specialized chromatography resources is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of linezolid in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. halocolumns.com [halocolumns.com]
- 11. Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. Determination of linezolid in human plasma by LC-MS-MS - Analyst (RSC Publishing) [pubs.rsc.org]
Troubleshooting low recovery of (R)-Linezolid-d3
Welcome to the technical support center for (R)-Linezolid-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during the bioanalysis of this compound, a deuterated internal standard for Linezolid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to low recovery of this compound.
Q1: Why am I observing low or inconsistent recovery of this compound?
Low and variable recovery of a deuterated internal standard like this compound can stem from several factors throughout the analytical process, from sample preparation to LC-MS/MS analysis.[1] Key areas to investigate include the extraction procedure, matrix effects, and the stability of the internal standard itself.
Q2: Could the extraction method be the cause of low recovery?
Yes, the choice and execution of the extraction method are critical. The two most common methods for Linezolid and its internal standards are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): While simple and fast, PPT can sometimes result in incomplete precipitation and co-extraction of matrix components that interfere with the analysis, potentially trapping the analyte and internal standard.[2]
-
Solid-Phase Extraction (SPE): SPE is a more selective technique that can provide cleaner extracts and higher recovery if the sorbent and solvents are chosen correctly.[3][4] However, improper conditioning of the SPE cartridge or an inefficient washing step can lead to loss of the analyte.[5]
Q3: How do matrix effects impact the recovery of this compound?
Matrix effects occur when co-eluting endogenous components from the biological matrix (e.g., plasma, urine) suppress or enhance the ionization of the analyte and internal standard in the mass spectrometer.[6][7] Even though deuterated internal standards are designed to co-elute with the analyte and compensate for these effects, significant ion suppression can still lead to a perceived low recovery if the signal is drastically reduced.[8][9]
Q4: Can the stability of this compound be a factor in low recovery?
Linezolid is known to be unstable under certain conditions. It is particularly susceptible to degradation at alkaline pH values and elevated temperatures.[10] If samples are not handled or stored correctly, both Linezolid and its deuterated internal standard can degrade, leading to lower recovery.
Q5: I've noticed a slight difference in retention time between Linezolid and this compound. Is this normal?
Yes, a small shift in retention time between a deuterated internal standard and the native analyte is a known phenomenon called the "chromatographic isotope effect".[8][11] While usually minor, this can become problematic if it leads to differential matrix effects, where one compound is affected by ion suppression more than the other.[8]
Quantitative Data Summary
The following tables summarize recovery data for Linezolid from various studies using different extraction methods. While specific data for this compound is often reported as consistent with the analyte, these tables provide a good indication of expected recovery efficiencies.
Table 1: Recovery of Linezolid using Protein Precipitation (PPT)
| Biological Matrix | Precipitating Solvent | Recovery Rate (%) | Reference |
| Human Plasma | Methanol | 92.56 ± 1.78 to 95.24 ± 2.84 | [2] |
| Human Plasma | Acetonitrile | 94.4 to 104.2 | [12] |
| Human Serum | Acetonitrile | 78 to 103 | [13] |
Table 2: Recovery of Linezolid using Solid-Phase Extraction (SPE)
| Biological Matrix | SPE Sorbent | Recovery Rate (%) | Reference |
| Human Plasma | C18 | 89.1 to 93.7 | [3][4] |
| Human Serum | Not Specified | ~100% | [14] |
Experimental Protocols
Below are detailed methodologies for common extraction procedures used in the analysis of Linezolid.
Protocol 1: Protein Precipitation (PPT) using Acetonitrile
This protocol is adapted from a validated LC-MS/MS method for the simultaneous quantification of oxazolidinone antimicrobials in human plasma.[12]
-
Sample Preparation:
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of a 1:1 (v/v) mixture of acetonitrile and methanol containing the internal standard, this compound.
-
-
Precipitation:
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Analysis:
-
Inject an appropriate volume of the supernatant into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is based on a validated LC-MS-MS method for the determination of Linezolid in human plasma.[3][4]
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load 10 µL of the plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Visualizations
Troubleshooting Workflow for Low this compound Recovery
The following diagram outlines a logical workflow for troubleshooting low recovery issues.
Caption: A flowchart for systematically troubleshooting low recovery of this compound.
Experimental Workflow for Sample Analysis
This diagram illustrates the general steps involved in the bioanalysis of this compound.
Caption: A generalized workflow for the bioanalysis of clinical samples using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Simple protein precipitation extraction technique followed by validated chromatographic method for linezolid analysis in real human plasma samples to study its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of linezolid in human plasma by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Jagiellonian University Repository [ruj.uj.edu.pl]
Technical Support Center: Optimizing Ionization Efficiency for (R)-Linezolid-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization efficiency of (R)-Linezolid-d3 for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I observing a weak or no signal for this compound?
A weak or absent signal for this compound can stem from several factors related to the instrument settings, sample preparation, or chromatography. A systematic approach to troubleshooting is recommended.
-
Incorrect Mass Spectrometer Settings: Ensure the mass spectrometer is set to the correct multiple reaction monitoring (MRM) transitions for this compound. Electrospray ionization (ESI) in positive ion mode is typically used for Linezolid analysis.[1][2]
-
Suboptimal Ion Source Parameters: The efficiency of ion generation is highly dependent on the ESI source parameters. These parameters, including capillary voltage, nebulizer gas pressure, desolvation gas temperature, and flow rate, should be optimized for this compound.
-
Inefficient Fragmentation: The collision energy used to fragment the precursor ion into product ions is critical. If the collision energy is too low, fragmentation will be incomplete. If it is too high, excessive fragmentation can occur, leading to a weak signal for the target product ion.
-
Sample Preparation Issues: Inefficient extraction of this compound from the biological matrix can result in a low concentration of the analyte being introduced into the LC-MS/MS system. Protein precipitation and solid-phase extraction (SPE) are common methods for sample cleanup.[2][3]
-
Chromatographic Problems: Poor chromatographic peak shape (e.g., broad or tailing peaks) can lead to a lower signal-to-noise ratio. This can be caused by issues with the analytical column, mobile phase composition, or flow rate.
Q2: How can I optimize the ESI source parameters for this compound?
Optimization of ESI source parameters is crucial for maximizing the signal intensity of this compound. This is typically done by infusing a standard solution of this compound directly into the mass spectrometer and systematically varying each parameter to find the optimal setting.
Illustrative ESI Source Parameter Optimization Data for this compound
| Parameter | Range Tested | Optimal Value | Observed Effect on Signal Intensity |
| Capillary Voltage | 2.0 - 5.0 kV | 3.5 kV | Signal increases with voltage up to an optimum, then may decrease or become unstable at higher voltages. |
| Nebulizer Gas Pressure | 20 - 60 psi | 45 psi | Higher pressure can improve nebulization and desolvation, but excessive pressure may cool the ESI plume and reduce signal. |
| Desolvation Gas Temp. | 250 - 500 °C | 400 °C | Higher temperatures aid in solvent evaporation, but temperatures that are too high can cause thermal degradation of the analyte. |
| Desolvation Gas Flow | 400 - 1000 L/hr | 800 L/hr | Increased flow enhances desolvation, but excessively high flow can lead to ion scattering and reduced signal. |
Q3: What are the optimal MRM transitions and collision energies for this compound?
The selection of appropriate MRM transitions and the optimization of collision energy for each transition are fundamental for achieving high sensitivity and selectivity. For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 3 units higher than that of unlabeled Linezolid. The fragmentation pattern is expected to be similar.
Illustrative MRM Transition Optimization for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Optimal Collision Energy (eV) | Role |
| 341.2 | 299.1 | 15 | Quantifier |
| 341.2 | 238.1 | 25 | Qualifier |
Note: The optimal collision energy is instrument-dependent and should be determined empirically.
Q4: I'm observing high background noise in my chromatograms. What are the likely causes and solutions?
High background noise can mask the analyte signal and compromise the limit of detection.
-
Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and reagents to prepare mobile phases and extraction solutions.
-
Carryover: Residual analyte from a previous high-concentration sample may be retained in the injection port, column, or ion source. Implement a robust wash protocol for the autosampler and inject blank samples to check for carryover.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement and a noisy baseline. Improve sample cleanup procedures or optimize chromatographic separation to resolve the analyte from interfering matrix components.
Q5: How can I identify and mitigate matrix effects for this compound analysis?
Matrix effects occur when components of the sample matrix interfere with the ionization of the analyte of interest.
-
Identification: Matrix effects can be assessed by comparing the signal response of this compound in a post-extraction spiked sample (analyte added to the extracted blank matrix) with the response in a neat solution at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects.
-
Mitigation Strategies:
-
Improved Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize the LC method to achieve better separation of this compound from co-eluting matrix components. This may involve using a different column chemistry or modifying the mobile phase gradient.
-
Use of a Stable Isotope-Labeled Internal Standard: As this compound is the internal standard in this case, its use is intended to compensate for matrix effects affecting the unlabeled Linezolid. Ensure that the internal standard and the analyte have similar chromatographic retention times and ionization characteristics.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode for this compound?
A1: Electrospray ionization (ESI) in the positive ion mode is the most commonly used and effective technique for the analysis of Linezolid and its deuterated analogs.[1]
Q2: What are the expected precursor and product ions for this compound?
A2: For this compound, the protonated precursor ion [M+H]⁺ is expected at an m/z of approximately 341.2. Common product ions resulting from fragmentation are similar to those of unlabeled Linezolid, with a mass shift corresponding to the deuterium labels. For example, a major product ion is often observed at m/z 299.1, corresponding to the loss of the acetamide group.
Q3: What type of analytical column is suitable for the chromatographic separation of this compound?
A3: A reversed-phase C18 column is commonly used for the separation of Linezolid and its deuterated internal standard.[2] Typical column dimensions are in the range of 50-150 mm in length and 2.1-4.6 mm in internal diameter, with particle sizes of 1.7-5 µm.
Q4: What are typical mobile phase compositions for Linezolid analysis?
A4: The mobile phase usually consists of a mixture of an aqueous component and an organic solvent. The aqueous phase is often acidified with a small amount of formic acid (e.g., 0.1%) or contains a buffer like ammonium acetate to promote protonation and improve peak shape.[2] The organic solvent is typically acetonitrile or methanol. A gradient elution is often employed to ensure good separation and peak shape.
Q5: How should I prepare my plasma samples for this compound analysis?
A5: Protein precipitation is a simple and common method for sample preparation.[1] This involves adding a water-miscible organic solvent like acetonitrile or methanol to the plasma sample to precipitate the proteins. After centrifugation, the supernatant is collected for injection. For cleaner samples and potentially lower matrix effects, solid-phase extraction (SPE) can be used.[2][3]
Experimental Protocols
Detailed Methodology for the Quantification of Linezolid in Human Plasma using this compound as an Internal Standard
This protocol describes a typical LC-MS/MS method for the quantification of Linezolid in human plasma.
1. Materials and Reagents
-
Linezolid reference standard
-
This compound internal standard (IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98% purity)
-
Human plasma (blank)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Linezolid and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Linezolid stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of this compound in the same diluent at a fixed concentration (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the this compound working solution (as the internal standard and precipitating agent).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrument Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Analytical Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient Program:
-
0-1.0 min: 10% B
-
1.0-5.0 min: 10% to 90% B
-
5.0-6.0 min: 90% B
-
6.0-6.1 min: 90% to 10% B
-
6.1-8.0 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Linezolid: e.g., m/z 338.2 → 296.2
-
This compound: e.g., m/z 341.2 → 299.1
-
-
Optimized MS Parameters (Example):
-
Capillary Voltage: 3.5 kV
-
Nebulizer Pressure: 45 psi
-
Desolvation Gas Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Visualizations
Caption: Experimental workflow for the bioanalysis of Linezolid.
References
- 1. Quantification of linezolid in serum by LC-MS/MS using semi-automated sample preparation and isotope dilution internal standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UPLC-MS/MS Determination of Linezolid and Heme in Plasma of Infected Patients and Correlation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma [jstage.jst.go.jp]
Technical Support Center: (R)-Linezolid-d3 Isotopic Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isotopic exchange of (R)-Linezolid-d3. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your deuterated compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
This compound is a stable isotope-labeled version of the antibiotic Linezolid. The three deuterium atoms are located on the N-acetyl group.[1][2][3][4][5] This specific labeling is often used as an internal standard in quantitative analysis by mass spectrometry.[3][6]
Q2: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange is a chemical reaction where a deuterium atom (D) in a molecule is replaced by a hydrogen atom (H) from the surrounding environment, such as from solvents or reagents.[7] This is a concern because it changes the mass of the this compound molecule, which can lead to inaccurate results in sensitive analytical techniques like mass spectrometry, where it is often used as an internal standard.[7]
Q3: How stable is the N-acetyl-d3 group in this compound?
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which generally makes deuterated compounds more stable.[7] The N-acetyl group in Linezolid is an amide. Amide hydrolysis, which would result in the complete loss of the acetyl-d3 group, typically requires harsh conditions such as prolonged heating in the presence of strong acids or bases.[7][8][9][10] Therefore, under standard laboratory conditions (neutral pH, ambient temperature), the N-acetyl-d3 group is expected to be relatively stable.
Q4: What factors can promote isotopic exchange of the N-acetyl-d3 group?
While the N-acetyl-d3 group is generally stable, extreme conditions can promote isotopic exchange. The primary factors of concern are:
-
pH: Strongly acidic or basic conditions can catalyze the hydrolysis of the amide bond, leading to the loss of the deuterated acetyl group.[7][8][9][10] While less likely, extreme pH could also potentially facilitate direct H/D exchange on the methyl group.
-
Temperature: Elevated temperatures can accelerate the rate of chemical reactions, including potential hydrolysis or isotopic exchange.[7]
-
Presence of Protic Solvents: Solvents containing exchangeable protons (e.g., water, methanol) are the source of hydrogen atoms that can replace the deuterium atoms.
Troubleshooting Guide: Loss of Isotopic Purity
If you observe a loss of isotopic enrichment in your this compound sample, consult the following table for potential causes and recommended solutions.
| Symptom | Potential Cause | Recommended Solution |
| Decrease in the m/z signal for this compound and increase in the signal for unlabeled Linezolid in mass spectrometry. | Isotopic Exchange: Deuterium atoms on the N-acetyl group are being replaced by hydrogen atoms. | - Control pH: Maintain solutions at a neutral pH (around 6-8). Avoid strongly acidic or basic conditions. - Use Aprotic Solvents: Whenever possible, use dry aprotic solvents (e.g., acetonitrile, DMSO) for sample preparation and storage. - Minimize Exposure to Moisture: Store the compound in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., argon, nitrogen).[7] |
| Complete loss of the d3 label, with the appearance of the des-acetyl Linezolid metabolite. | Amide Hydrolysis: The N-acetyl group has been cleaved from the molecule. | - Avoid Extreme pH and High Temperatures: Do not expose the compound to strong acids or bases, especially at elevated temperatures.[7][8][9][10] - Check Storage Conditions: Ensure the compound is stored at the recommended low temperature to minimize degradation. |
| Gradual loss of isotopic purity over time in stored solutions. | Inappropriate Storage: The solvent or storage conditions are promoting slow isotopic exchange. | - Solvent Choice: Store stock solutions in a high-purity, dry, aprotic solvent.[7] - Temperature: Store solutions at low temperatures (e.g., -20°C or -80°C) to slow down the rate of any potential exchange.[6] - Container: Use amber vials to protect from light and ensure they are tightly sealed to prevent moisture ingress.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare solutions of this compound while minimizing the risk of isotopic exchange.
Methodology:
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture.
-
Solvent Selection: Use a high-purity, anhydrous, aprotic solvent such as acetonitrile or DMSO. If an aqueous buffer is required, use a neutral pH (e.g., phosphate-buffered saline at pH 7.4) and prepare it with D₂O if long-term stability is critical and the assay allows.
-
Dissolution: Prepare a stock solution by dissolving the solid this compound in the chosen solvent. Gentle vortexing or sonication can be used to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed amber vials and store at -20°C or -80°C.[6] Avoid repeated freeze-thaw cycles.
Protocol 2: Assessment of Isotopic Stability
Objective: To determine the stability of the deuterium label on this compound under specific experimental conditions.
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration in the test media of interest (e.g., different pH buffers, biological matrices like plasma).
-
Prepare a control sample in a dry aprotic solvent (e.g., acetonitrile) where the compound is expected to be stable.
-
-
Incubation:
-
Incubate the test samples at the desired temperature (e.g., room temperature, 37°C).
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Immediately analyze the aliquots by LC-MS/MS.
-
Monitor the mass transitions for both this compound and unlabeled Linezolid.
-
-
Data Evaluation:
-
Compare the peak area ratio of this compound to an internal standard (if used) over the time course. A significant decrease in this ratio indicates degradation.
-
Monitor for any increase in the peak area of unlabeled Linezolid, which would be direct evidence of isotopic exchange.
-
Data Presentation
The following table summarizes the key factors influencing the stability of this compound and the expected outcome.
| Parameter | Condition | Risk of Isotopic Exchange/Hydrolysis | Recommendation |
| pH | Acidic (< 4) | High (Hydrolysis) | Avoid prolonged exposure. |
| Neutral (6-8) | Low | Ideal for most applications. | |
| Basic (> 10) | High (Hydrolysis) | Avoid prolonged exposure. | |
| Temperature | -80°C to 4°C | Very Low | Recommended for long-term storage. |
| Ambient (20-25°C) | Low | Suitable for short-term handling. | |
| Elevated (> 40°C) | Moderate to High | Avoid. | |
| Solvent | Aprotic (e.g., Acetonitrile, DMSO) | Very Low | Recommended for stock solutions. |
| Protic (e.g., Water, Methanol) | Low to Moderate | Use for the shortest time necessary. |
Visualizations
Caption: A step-by-step workflow for the proper handling of this compound to prevent isotopic exchange.
Caption: A logical diagram for troubleshooting the loss of isotopic purity in this compound samples.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hwb.gov.in [hwb.gov.in]
- 5. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. How is the hydrolysis of amides done in a lab? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Ch20 : Amide hydrolysis [chem.ucalgary.ca]
- 9. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. chemguide.co.uk [chemguide.co.uk]
Addressing co-elution issues with (R)-Linezolid-d3
Welcome to the technical support center for (R)-Linezolid-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential co-elution issues and other analytical challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Linezolid, an oxazolidinone antibiotic. It is used as an internal standard (IS) in quantitative bioanalysis, typically by liquid chromatography-mass spectrometry (LC-MS/MS). The three deuterium atoms (d3) give it a higher mass than the unlabeled Linezolid. Because its chemical and physical properties are nearly identical to Linezolid, it behaves similarly during sample preparation, chromatography, and ionization. This allows it to compensate for variability in the analytical process, leading to more accurate and precise quantification of Linezolid in complex biological matrices like plasma or serum.[1]
Q2: What is co-elution and why is it a concern when using this compound?
Co-elution is the failure of a chromatographic system to separate two or more compounds, resulting in them eluting from the column at the same time. While this compound is designed to have a very similar retention time to Linezolid, significant co-elution with other components in the sample can be problematic. If an endogenous compound or another drug has the same retention time and interferes with the mass spectrometric detection of Linezolid or its internal standard, it can lead to inaccurate quantification. This interference can manifest as ion suppression or enhancement, where the signal of the analyte or IS is artificially decreased or increased.
Q3: Can this compound co-elute with unlabeled Linezolid?
Ideally, a slight chromatographic separation between the deuterated internal standard and the analyte is desirable to minimize potential cross-signal contributions, although many methods use co-eluting stable isotope-labeled standards. In some cases, especially with highly efficient ultra-high-performance liquid chromatography (UHPLC) systems, a partial or complete separation can be achieved. If they co-elute completely, it is crucial that the mass spectrometer can adequately resolve the two compounds based on their different mass-to-charge ratios (m/z).
Q4: What are the primary metabolites of Linezolid and could they co-elute?
Linezolid is primarily metabolized to two major inactive metabolites: PNU-142300 (aminoethoxyacetic acid metabolite) and PNU-142586 (hydroxyethyl glycine metabolite).[1][2][3] These metabolites are more polar than Linezolid and, in typical reversed-phase chromatography, would be expected to elute earlier. However, depending on the specific chromatographic conditions, there is a possibility of co-elution with either the parent drug or the internal standard, especially if the chromatographic resolution is poor.
Troubleshooting Guides
Issue 1: Poor resolution between Linezolid and this compound
While complete co-elution is often acceptable for stable isotope dilution assays, achieving partial or baseline separation can sometimes be beneficial for data quality.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Chromatographic Efficiency | Increase column length or decrease the particle size of the stationary phase (e.g., move from a 5 µm to a 3 µm or sub-2 µm column). | Sharper peaks and improved resolution between the two compounds. |
| Suboptimal Mobile Phase | Optimize the mobile phase composition. A slight adjustment in the organic solvent to aqueous buffer ratio can alter selectivity. For example, changing from acetonitrile to methanol, or vice versa, can impact the separation of deuterated and non-deuterated compounds. | Improved separation due to changes in solute-stationary phase interactions. |
| Inappropriate Gradient Slope | If using a gradient, make the slope shallower around the elution time of Linezolid. | Increased time for the analytes to interact with the stationary phase, potentially improving resolution. |
Issue 2: Co-elution of Linezolid or this compound with an Endogenous Interference
This is a common issue in bioanalysis and can lead to inaccurate results. The goal is to shift the retention time of the analyte or the interfering peak.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Sample Preparation | Improve the sample clean-up procedure. If using protein precipitation, consider a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. | Cleaner sample with fewer endogenous interferences, reducing the likelihood of co-elution. |
| Suboptimal Mobile Phase pH | Adjust the pH of the aqueous portion of the mobile phase. Linezolid has a pKa of approximately 7.6; altering the pH can change its degree of ionization and retention time on a reversed-phase column.[4][5][6] | Shifting the retention time of Linezolid and potentially separating it from the co-eluting interference. |
| Incorrect Stationary Phase | Change the column chemistry. If using a standard C18 column, consider a column with a different selectivity, such as a C8, phenyl-hexyl, or a polar-embedded phase. These columns offer different interaction mechanisms that can resolve co-eluting peaks. | Separation of the analyte from the interference due to different retention mechanisms. |
Experimental Protocols
Representative LC-MS/MS Method for Linezolid Analysis
This protocol is a general example and may require optimization for specific applications.
| Parameter | Condition |
| LC System | HPLC or UHPLC system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Linezolid: m/z 338.2 -> 296.2this compound: m/z 341.2 -> 299.2 |
Sample Preparation via Protein Precipitation
-
To 100 µL of plasma or serum sample, add 300 µL of acetonitrile containing this compound at the desired concentration.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube or vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: A logical workflow for troubleshooting co-elution issues.
Caption: The primary metabolic pathway of Linezolid.
References
- 1. researchgate.net [researchgate.net]
- 2. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Accumulation of Major Linezolid Metabolites in Patients with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. internationaljournalssrg.org [internationaljournalssrg.org]
- 5. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Linezolid-d3 Calibration Curve Linearity
Welcome to the technical support center for troubleshooting calibration curve linearity problems specifically related to the use of (R)-Linezolid-d3 as an internal standard in LC-MS/MS analyses. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Linezolid, where three hydrogen atoms have been replaced with deuterium. It is an ideal internal standard (IS) for the quantification of Linezolid by mass spectrometry.[1] Because it is chemically almost identical to the analyte, it co-elutes and experiences similar ionization and matrix effects in the MS source. This helps to compensate for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analytical method.
Q2: What is an acceptable linearity (R² value) for a Linezolid calibration curve using this compound?
A correlation coefficient (R²) of >0.995 is generally considered evidence of an acceptable fit for the data to the regression line.[2] However, a high R² value alone does not guarantee linearity. It is crucial to also visually inspect the curve and analyze the residual plot for any systematic trends. Several studies on Linezolid quantification report R² values of ≥0.99.[3]
Q3: My calibration curve is non-linear at high concentrations. What are the common causes?
Non-linearity at higher concentrations is a common phenomenon in LC-MS/MS analysis and can be attributed to several factors:
-
Detector Saturation: The MS detector has a limited dynamic range. At high analyte concentrations, the detector can become overwhelmed, leading to a plateau in the signal response.[4]
-
Ionization Saturation/Suppression: The electrospray ionization (ESI) source can only produce a finite number of gas-phase ions. At high concentrations, competition for ionization can occur, leading to a less than proportional response.[4][5][6]
-
Formation of Dimers or Adducts: At high concentrations, the analyte may form dimers or other adducts, which are not monitored in the selected reaction monitoring (SRM) transition, leading to a loss of signal for the target ion.[4][5]
-
Space Charge Effects: A high density of ions in the ion source or ion trap can lead to charge-repulsion effects that reduce the efficiency of ion transmission and detection.[7]
Q4: Can the internal standard, this compound, be the source of non-linearity?
Yes, issues with the internal standard can also lead to non-linearity. These include:
-
Inappropriate Concentration: If the IS concentration is too high, it can lead to detector saturation for the IS signal. Conversely, if it is too low, the response may be noisy and unreliable at the upper end of the analyte's calibration range.
-
Isotopic Contribution: There might be a small contribution from the this compound signal to the Linezolid signal, or vice-versa, if the mass resolution is insufficient or if there are impurities. This is generally minimal with a d3 label but should be considered.
-
Differential Matrix Effects: Although a stable isotope-labeled IS is designed to mimic the analyte's behavior, in some complex matrices, the analyte and IS may experience slightly different matrix effects, leading to a non-proportional response ratio.
Q5: Is a non-linear calibration curve ever acceptable?
If the non-linearity is reproducible and well-characterized, a non-linear regression model, such as a quadratic fit, can be used.[6][8] This approach requires more calibration points to accurately define the curve and must be justified during method validation. However, it is often preferable to mitigate the causes of non-linearity to achieve a linear response if possible.[4][5]
Troubleshooting Guide
Problem: Poor linearity (R² < 0.99) across the entire calibration range.
Initial Assessment:
-
Examine the Curve Shape: Is the curve flattening at the top, bottom, or showing an "S" shape?
-
Review Residuals: Plot the residuals (the difference between the observed and predicted values) against the concentration. A random distribution around zero is ideal. A pattern (e.g., a U-shape) indicates a poor fit and potential non-linearity.
-
Check Individual Data Points: Are there any obvious outliers? Re-integrating the peaks for those points might resolve the issue.
Potential Causes & Solutions:
-
Inaccurate Standard Preparation:
-
Action: Prepare fresh calibration standards and quality control (QC) samples. Use calibrated pipettes and ensure complete dissolution of the analyte and internal standard.
-
-
Suboptimal LC-MS/MS Parameters:
-
Action: Re-optimize MS parameters such as collision energy, declustering potential, and source temperature.[4] Ensure that the dwell time is sufficient for accurate peak integration.
-
-
Internal Standard Issues:
-
Action: Verify the concentration and purity of the this compound stock solution. Ensure consistent addition of the IS to all samples.
-
Problem: Calibration curve is linear at low concentrations but flattens at high concentrations.
Initial Assessment:
-
Identify the Point of Deviation: At what concentration does the curve begin to lose linearity?
-
Examine Peak Shapes: Look at the chromatograms for the highest calibration points. Are the peaks fronting, tailing, or showing signs of saturation?
-
Check the Internal Standard Response: Is the this compound peak area consistent across all calibration points? A significant drop at high analyte concentrations could indicate ion suppression affecting the IS as well.
Potential Causes & Solutions:
-
Detector or Ionization Saturation:
-
Action:
-
Dilute Samples: Dilute the upper-level calibrants and any high-concentration unknown samples to fall within the linear range of the assay.
-
Reduce Sample Injection Volume: This will decrease the amount of analyte entering the mass spectrometer.[2]
-
Use a Less Abundant Isotope or Adduct: If possible, monitor a less intense precursor or product ion for the high-concentration samples.
-
Detune the Instrument: Intentionally reduce the sensitivity of the mass spectrometer by adjusting parameters like ion spray voltage or source gas flows.[4]
-
-
-
Matrix Effects:
-
Action: Improve sample clean-up procedures (e.g., use solid-phase extraction instead of protein precipitation) to remove interfering matrix components. Evaluate the matrix effect by comparing the response of the analyte in matrix versus in a clean solvent.
-
Quantitative Data Summary
Table 1: Typical Linearity Parameters for Linezolid Quantification
| Parameter | Reported Values | Reference(s) |
| Correlation Coefficient (R²) | > 0.993 to > 0.999 | [9],[10] |
| Linear Range (in plasma/serum) | 0.1 - 20 µg/mL | [11][12] |
| 0.1 - 50 µg/mL | [3] | |
| 1 - 100 mg/L (equivalent to µg/mL) | [13] | |
| 50.0 – 15,000.0 ng/mL | [9] | |
| Regression Model | Linear, non-weighted or weighted (1/x or 1/x²) | [4],[2] |
| Quadratic (if linearity cannot be achieved) | [6] |
Experimental Protocols
Protocol: Preparation of a Calibration Curve for Linezolid in Human Plasma using this compound
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL primary stock solution of Linezolid in methanol.
-
Prepare a 1 mg/mL primary stock solution of this compound in methanol.
-
From the this compound primary stock, prepare a working internal standard solution at a suitable concentration (e.g., 1 µg/mL) in methanol.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the Linezolid primary stock solution with methanol to create a series of working standard solutions.
-
Spike blank human plasma with the working standard solutions to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, 50 µg/mL). Typically, a small volume of the working standard (e.g., 10 µL) is added to a larger volume of plasma (e.g., 190 µL).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each plasma calibrator, add 300 µL of the working internal standard solution (the IS solution is often prepared in the precipitation solvent, e.g., acetonitrile).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the LC-MS/MS system.
-
Analyze the samples using a validated chromatographic method and appropriate SRM transitions for Linezolid and this compound.
-
-
Data Processing:
-
Integrate the peak areas for both the analyte (Linezolid) and the internal standard (this compound).
-
Calculate the peak area ratio (Linezolid peak area / this compound peak area).
-
Plot the peak area ratio against the corresponding concentration of the calibration standards.
-
Perform a linear regression analysis (typically with 1/x or 1/x² weighting) to generate the calibration curve and determine the R² value.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. flore.unifi.it [flore.unifi.it]
- 3. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. scirp.org [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of linezolid in human plasma by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Analysis of (R)-Linezolid-d3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression during the analysis of (R)-Linezolid-d3 by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
A1: this compound is a stable isotope-labeled (SIL) internal standard for Linezolid. In quantitative bioanalysis, SIL internal standards are considered the gold standard for correcting analytical variability, including ion suppression. Since this compound has nearly identical physicochemical properties to the analyte (Linezolid), it co-elutes and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. This allows for accurate quantification based on the analyte-to-internal standard peak area ratio.
Q2: What is ion suppression and how does it affect the analysis of this compound?
A2: Ion suppression is a matrix effect phenomenon where the ionization efficiency of the target analyte, in this case, this compound and Linezolid, is reduced by co-eluting compounds from the sample matrix (e.g., plasma, urine). This leads to a decreased signal intensity, which can compromise the sensitivity, accuracy, and precision of the analytical method.
Q3: What are the common causes of ion suppression in Linezolid analysis?
A3: Common causes of ion suppression in the analysis of Linezolid include:
-
Endogenous matrix components: Phospholipids, salts, and proteins from biological samples are major contributors.
-
Sample preparation reagents: Incomplete removal of reagents used for protein precipitation or solid-phase extraction.
-
Mobile phase additives: High concentrations of non-volatile additives can interfere with the ionization process.
-
Co-administered drugs: Other medications present in the sample can co-elute and cause suppression.
Q4: Which sample preparation technique is best for minimizing ion suppression for Linezolid?
A4: Both protein precipitation (PPT) and solid-phase extraction (SPE) have been successfully used to minimize ion suppression for Linezolid analysis.
-
Protein Precipitation (PPT): This is a simpler and faster technique, often using acetonitrile. Several studies have reported negligible matrix effects with this method.
-
Solid-Phase Extraction (SPE): This technique offers a more thorough cleanup, leading to a cleaner extract and potentially lower ion suppression. The choice between PPT and SPE depends on the required sensitivity, sample throughput, and the complexity of the sample matrix. For highly sensitive assays, SPE is often preferred.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, with a focus on mitigating ion suppression.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Low signal intensity for both Linezolid and this compound | Severe ion suppression from the sample matrix. | 1. Optimize Sample Preparation: If using PPT, consider switching to SPE for a cleaner extract. 2. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components. This is feasible if the analyte concentration is high enough for detection after dilution. 3. Improve Chromatographic Separation: Modify the LC gradient to better separate Linezolid from the ion-suppressing region of the chromatogram. |
| High variability in analyte response across different samples | Inconsistent matrix effects between samples. | 1. Ensure Consistent Sample Preparation: Use a validated and standardized protocol for all samples. 2. Use Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as the unknown samples to compensate for consistent matrix effects. 3. Verify Internal Standard Performance: Ensure that this compound is added accurately and consistently to all samples and standards. |
| Poor peak shape for Linezolid and/or this compound | Co-elution with interfering compounds or issues with the mobile phase. | 1. Adjust Mobile Phase Composition: Optimize the concentration of additives like formic acid or ammonium acetate to improve peak shape and ionization efficiency. 2. Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed matrix components. 3. Evaluate a Different LC Column: A column with a different chemistry may provide better separation from interferences. |
| Sudden drop in signal during a batch run | Contamination of the ion source. | 1. Clean the Ion Source: Follow the manufacturer's instructions to clean the ion source components, such as the capillary and skimmer. 2. Check for Leaks: Ensure all connections in the LC-MS system are secure. |
Data on Ion Suppression with Different Methodologies
The following table summarizes quantitative data from various studies, providing insights into the effectiveness of different sample preparation and analytical methods in minimizing matrix effects for Linezolid.
| Sample Preparation Method | LC-MS/MS Method Details | Matrix | Quantitative Outcome for Matrix Effect/Recovery | Reference |
| Protein Precipitation (Acetonitrile) | UPLC-MS/MS with deuterated internal standard | Human Serum | No significant matrix effect reported. Extraction recoveries ranged from 78% to 103%. | [1][2] |
| Solid-Phase Extraction (SPE) | LC-MS/MS | Human Plasma | Recovery of Linezolid was in the range of 89.1-93.7%. | [3] |
| Protein Precipitation | LC-MS/MS with deuterated internal standard | Human Plasma | Matrix effect was negligible (CV% < 3.6%). Recovery ranged from 94.4% to 104.2%. | [4] |
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile
This protocol is a rapid and simple method for sample preparation.
-
Sample Aliquoting: To a 100 µL aliquot of the plasma or serum sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for analysis.
-
Injection: Inject an appropriate volume of the supernatant or reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a more extensive cleanup of the sample matrix.
-
Sample Pre-treatment: To a 500 µL aliquot of the plasma or serum sample, add 10 µL of the this compound internal standard working solution.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.
Visualizations
References
- 1. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of linezolid in human plasma by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Impact of mobile phase on (R)-Linezolid-d3 retention time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of the mobile phase on the retention time of (R)-Linezolid-d3 during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is the typical impact of mobile phase composition on the retention time of this compound in reversed-phase HPLC?
In reversed-phase high-performance liquid chromatography (RP-HPLC), the retention time of this compound is primarily influenced by the polarity of the mobile phase. An increase in the organic solvent content (e.g., acetonitrile or methanol) will decrease the retention time, as the analyte will have a lower affinity for the stationary phase and elute faster. Conversely, a decrease in the organic solvent percentage will lead to a longer retention time.
Q2: How does the pH of the mobile phase affect the retention time of this compound?
The pH of the mobile phase can significantly impact the retention time of ionizable compounds like Linezolid. For basic compounds, increasing the pH of the mobile phase can lead to an increase in retention time in reversed-phase chromatography. A change of as little as 0.1 pH units can result in a retention time shift of 10% or more.[1] It is crucial to use a buffer to maintain a stable pH for reproducible results.
Q3: Why does my deuterated this compound elute slightly earlier than non-deuterated (R)-Linezolid?
This phenomenon is known as the deuterium isotope effect. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2][3] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to weaker van der Waals interactions with the nonpolar stationary phase.[2][3] This results in a slightly shorter retention time for the deuterated compound.
Q4: What factors influence the magnitude of the retention time shift between this compound and (R)-Linezolid?
Several factors can influence the extent of the retention time shift due to the deuterium isotope effect:
-
Number of Deuterium Atoms: A greater number of deuterium atoms generally leads to a more pronounced shift in retention time.[2][4]
-
Position of Deuteration: The location of the deuterium atoms within the molecule can affect the magnitude of the shift.[2]
-
Chromatographic Conditions: The choice of stationary phase, mobile phase composition, and temperature can all modulate the observed retention time difference.[2]
Troubleshooting Guide
Issue 1: Unexpected Shift in this compound Retention Time
Symptoms: The retention time of the this compound peak has shifted significantly from the expected time, either earlier or later.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Mobile Phase Preparation | Verify the composition of the mobile phase, including the organic solvent ratio and buffer concentration. An error of 1% in the organic solvent can cause a retention time shift of 5-15%.[1] Prepare the mobile phase gravimetrically for better accuracy. |
| Change in Mobile Phase pH | Measure the pH of the mobile phase to ensure it is at the specified value. A small deviation in pH can cause a significant shift in retention time for ionizable compounds.[1] Ensure the buffer has sufficient capacity. |
| Column Temperature Fluctuation | Use a column oven to maintain a constant temperature. A 1°C change in temperature can alter retention times by 1-2%.[1][5] |
| Column Degradation | The stationary phase can degrade over time, leading to changes in retention. Try flushing the column or replacing it if the performance does not improve. |
| System Leak | Check the HPLC system for any leaks, which can cause fluctuations in the flow rate and affect retention times.[6] |
Issue 2: Poor Resolution Between this compound and Other Components
Symptoms: The this compound peak is not well separated from other peaks in the chromatogram.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase Composition | Adjust the organic solvent ratio. Decreasing the organic solvent percentage will increase retention times and may improve the resolution between early eluting peaks. |
| Inappropriate Mobile Phase pH | Optimize the pH of the mobile phase to alter the selectivity between this compound and interfering peaks, especially if the interfering compounds are also ionizable. |
| Incorrect Stationary Phase | The chosen column may not be suitable for the separation. Consider a column with a different stationary phase chemistry (e.g., C8 instead of C18) or a different particle size. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound Analysis
This protocol is adapted from established methods for Linezolid analysis and is suitable for monitoring this compound.
-
Column: InertSustain C18 (250 x 4.6 mm, 5 µm)[7]
-
Mobile Phase:
-
A: 0.02 M Phosphate Buffer (pH 3.0)
-
B: Acetonitrile
-
-
Gradient: 55% A / 45% B (Isocratic)
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 30°C
-
Detection: UV at 251 nm[7]
-
Injection Volume: 10 µL
Protocol 2: Chiral Separation of Linezolid Enantiomers
This protocol is for the separation of (R)- and (S)-Linezolid, which can be adapted for the analysis of this compound in the presence of its (S)-enantiomer.
-
Column: Chiralcel OJ-RH (150 x 4.6 mm, 5 µm)
-
Mobile Phase: 150 mM Di-sodium hydrogen phosphate buffer (pH 4.5) and Acetonitrile (86:14, v/v)[8][9]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Expected Retention Times: Linezolid: ~19.5 min, (R)-enantiomer: ~21.7 min[8]
Data Presentation
Table 1: Effect of Mobile Phase Composition on this compound Retention Time (Hypothetical Data)
This table illustrates the expected trend of retention time changes with variations in the mobile phase composition based on general chromatographic principles.
| Mobile Phase A (Buffer) | Mobile Phase B (Acetonitrile) | Expected this compound Retention Time (min) | Observation |
| 60% | 40% | ~6.5 | Increased retention with lower organic content. |
| 55% | 45% | ~5.0 | Baseline condition. |
| 50% | 50% | ~3.8 | Decreased retention with higher organic content. |
Table 2: Influence of Mobile Phase pH on this compound Retention Time (Hypothetical Data)
This table shows the potential impact of pH on the retention of a basic compound like this compound.
| Mobile Phase pH | Expected this compound Retention Time (min) | Observation |
| 2.5 | ~4.2 | Shorter retention at lower pH due to protonation. |
| 3.0 | ~5.0 | Baseline condition. |
| 3.5 | ~5.8 | Longer retention as the compound becomes less protonated. |
Visualizations
Caption: Troubleshooting workflow for retention time shifts.
Caption: Impact of mobile phase parameters on retention time.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 6. LC Troubleshooting—Retention Time Shift [restek.com]
- 7. internationaljournalssrg.org [internationaljournalssrg.org]
- 8. academic.oup.com [academic.oup.com]
- 9. semanticscholar.org [semanticscholar.org]
Technical Support Center: Enhancing Sensitivity for Low-Concentration Linezolid Assays
Welcome to the Technical Support Center for Linezolid assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity of your low-concentration Linezolid assays.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for quantifying low concentrations of Linezolid?
For achieving the highest sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended method for determining Linezolid in biological matrices.[1][2] LC-MS/MS methods have been developed with Lower Limits of Quantification (LLOQ) reported as low as 0.01 µg/mL.[3]
Q2: Can I improve the sensitivity of my High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for Linezolid analysis?
Yes, several strategies can enhance the sensitivity of an HPLC-UV assay:
-
Optimize Sample Preparation: Employ Solid-Phase Extraction (SPE) for cleaner samples and to concentrate the analyte.[4] Protein precipitation is a simpler method that can also yield good recovery.[5][6]
-
Mobile Phase Composition: Adjusting the mobile phase composition, such as the ratio of organic solvent (e.g., methanol, acetonitrile) to an acidic buffer (e.g., phosphate buffer at pH 3.0), can improve peak shape and sensitivity.[7]
-
Wavelength Selection: Ensure you are using the optimal wavelength for Linezolid detection, which is typically around 251-254 nm.[4][8][9]
-
Injection Volume: Increasing the injection volume can increase the signal, provided it does not compromise peak shape.
Q3: What are the common causes of low signal or no signal in a Linezolid immunoassay (e.g., ELISA)?
Low or no signal in an immunoassay can stem from several factors:
-
Procedural Errors: Incorrect incubation times or temperatures, or improper plate washing can significantly impact the signal.[10][11]
-
Reagent Issues: Ensure that all reagents, including the enzyme-labeled detection antibody and substrate, are prepared correctly and have not expired.[10] To confirm enzyme functionality, you can add the enzyme-labeled antibody directly to the substrate; a color change should occur rapidly.[10]
-
Incorrect Reagent Addition: Double-check that all reagents were added in the correct order and volume.
-
Plate Reader Settings: Verify that the correct wavelength is set on the plate reader.
Q4: Is derivatization a viable option to enhance Linezolid detection?
Derivatization involves chemically modifying the analyte to improve its detection characteristics. For HPLC with fluorescence detection (HPLC-FLD), a fluorophore can be attached to the Linezolid molecule. This can significantly increase sensitivity compared to UV detection.[12] While derivatization is a powerful technique, specific, well-established pre- or post-column derivatization protocols for Linezolid are not widely reported in the literature. Researchers may need to develop and validate their own methods based on the functional groups present in the Linezolid molecule.
Q5: How can I minimize matrix effects in my LC-MS/MS analysis of Linezolid?
Matrix effects, where components of the biological sample interfere with the ionization of the analyte, can suppress or enhance the signal. To mitigate this:
-
Effective Sample Cleanup: Use robust sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering substances.[13]
-
Chromatographic Separation: Optimize the HPLC method to separate Linezolid from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., Linezolid-d3) is highly recommended to compensate for matrix effects and variations in extraction recovery and instrument response.[14]
Troubleshooting Guides
HPLC-UV: Low Signal or Poor Peak Shape
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Signal/Sensitivity | Inefficient extraction from the sample matrix. | Optimize the Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol. Ensure the chosen solvent effectively extracts Linezolid. For protein precipitation, ensure the correct ratio of precipitant to sample is used.[6] |
| Suboptimal mobile phase composition. | Adjust the pH and organic solvent ratio of the mobile phase. A mobile phase of methanol and pH 3.0 phosphate buffer (45:55, v/v) has been shown to be effective.[7] | |
| Incorrect detection wavelength. | Set the UV detector to Linezolid's maximum absorbance wavelength, typically 251-254 nm.[4][8][9] | |
| Low injection volume. | Increase the injection volume, ensuring it does not lead to peak broadening. | |
| Poor Peak Shape (Broadening or Tailing) | Incompatible mobile phase pH. | Adjust the mobile phase pH. Using a buffer with a pH of around 3.0 can improve peak symmetry.[7] |
| Column degradation. | Use a guard column and ensure proper sample cleanup. If the column is old, replace it. | |
| Presence of interfering compounds. | Improve sample cleanup using SPE. Optimize the chromatographic gradient to better separate Linezolid from interfering peaks. |
LC-MS/MS: Inconsistent Results or Low Sensitivity
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent Results (High %CV) | Variable extraction recovery. | Use a stable isotope-labeled internal standard (e.g., Linezolid-d3) to normalize the results.[14] Ensure consistent execution of the sample preparation protocol. |
| Matrix effects. | Implement a more rigorous sample cleanup method like SPE. Dilute the sample extract to reduce the concentration of interfering matrix components. | |
| Analyte instability during storage or sample processing. | Keep samples frozen at -20°C or below before analysis.[15] Avoid repeated freeze-thaw cycles. | |
| Low Sensitivity | Suboptimal mass spectrometer parameters. | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy, fragmentor voltage) for Linezolid. |
| Inefficient ionization. | Adjust the mobile phase pH. The addition of a small amount of formic acid (e.g., 0.1%) can improve the ionization of Linezolid in positive ion mode. | |
| Poor chromatographic peak shape. | Optimize the mobile phase and gradient to achieve a sharp, symmetrical peak, which will improve the signal-to-noise ratio. |
Immunoassay (ELISA): Low or No Signal
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No Signal Across Entire Plate | A key reagent was omitted or is inactive. | Repeat the assay, carefully checking that each reagent (especially the detection antibody and substrate) is added at the correct step. Test the activity of the enzyme conjugate and substrate independently.[10] |
| Incorrect plate reader settings. | Verify the wavelength settings on the plate reader are appropriate for the substrate used. | |
| Low Signal Across Entire Plate | Insufficient incubation times or incorrect temperatures. | Ensure all incubation steps are performed for the recommended duration and at the specified temperature.[11] |
| Reagents not at room temperature before use. | Allow all reagents to equilibrate to room temperature before starting the assay. | |
| Improper plate washing. | Avoid overly aggressive washing that could remove the bound analyte or antibodies. Ensure wash buffer is correctly prepared. | |
| Low Signal in Samples, but Standard Curve is Good | Analyte concentration is below the detection limit of the assay. | Concentrate the sample using a method like SPE, if possible. |
| Interfering substances in the sample matrix. | Dilute the sample to reduce the concentration of interfering substances. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from various published methods for Linezolid analysis.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Linearity Range | 0.01 - 20 µg/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL | [3] |
| Extraction Recovery | 85.7 - 96.8% | [3] |
| Inter- and Intra-assay Precision | < 15% | [7] |
| Accuracy | 97 - 112% | [7] |
Table 2: HPLC-UV Method Parameters
| Parameter | Value | Reference |
| Linearity Range | 30.21 - 90.62 µg/mL | [7] |
| Lower Limit of Quantification (LLOQ) | 0.125 mg/L | [15] |
| Recovery | ~100% | [5] |
| Precision (%RSD) | 0.9% | [7] |
| Accuracy (% Recovery) | 98 - 102% | [7] |
Experimental Protocols
Protocol 1: Protein Precipitation for LC-MS/MS Analysis
This protocol is adapted from a method for the analysis of Linezolid in human serum.[3]
-
Sample Preparation:
-
Pipette 100 µL of serum sample into a microcentrifuge tube.
-
Add 200 µL of acetonitrile containing the internal standard (e.g., Linezolid-d3).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the tube at 14,000 rpm for 10 minutes.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
-
-
Injection:
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for HPLC-UV Analysis
This protocol is a general guideline for SPE cleanup of plasma samples.
-
Conditioning:
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
-
Sample Loading:
-
Pre-treat the plasma sample (e.g., by dilution with a buffer) and load it onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the Linezolid from the cartridge with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the HPLC mobile phase.
-
-
Injection:
-
Inject the reconstituted sample into the HPLC-UV system.
-
Visualizations
Caption: General workflow for Linezolid analysis.
Caption: Troubleshooting logic for low sensitivity.
References
- 1. Expert consensus statement on therapeutic drug monitoring and individualization of linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An azido-oxazolidinone antibiotic for live bacterial cell imaging and generation of antibiotic variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ark-tdm.com [ark-tdm.com]
- 6. CN103421060A - Post-column derivatization preparation method and application of aminoglycosides compound - Google Patents [patents.google.com]
- 7. blog.abclonal.com [blog.abclonal.com]
- 8. Frontiers | Expert consensus statement on therapeutic drug monitoring and individualization of linezolid [frontiersin.org]
- 9. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic drug monitoring of antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic drug monitoring of linezolid: HPLC-based assays for routine quantification of linezolid in human serum and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols | PLOS One [journals.plos.org]
Validation & Comparative
(R)-Linezolid-d3: A Superior Internal Standard for the Bioanalysis of Linezolid
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the antibiotic Linezolid, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of (R)-Linezolid-d3 with other internal standards, supported by experimental data from various studies. The evidence strongly indicates that this compound, a stable isotope-labeled internal standard, offers significant advantages in performance, ensuring the robustness and integrity of bioanalytical methods.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1] By incorporating deuterium atoms into the Linezolid molecule, this compound exhibits nearly identical physicochemical properties to the analyte. This similarity allows it to effectively compensate for variations throughout the analytical process, including sample extraction, matrix effects, and instrument response.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the accuracy, precision, and reliability of bioanalytical data. The following tables summarize the performance of this compound and other non-isotopically labeled internal standards as reported in various studies.
Table 1: Performance of this compound as an Internal Standard
| Analytical Method | Matrix | Accuracy (%) | Precision (% CV) | Linearity (r²) | Recovery (%) | Key Advantages |
| LC-MS/MS[2][3] | Serum | <6% inaccuracy | <7.3% | Not specified | Not specified | Robust, reliable, convenient for therapeutic drug monitoring. |
| LC-MS/MS[4] | Serum | 97 to 112% | <15% | ≥0.99 | 78 to 103% | Allows for simultaneous quantification of Linezolid and its metabolites. |
Table 2: Performance of Other Internal Standards in Linezolid Bioanalysis
| Internal Standard | Analytical Method | Matrix | Accuracy (%) | Precision (% CV) | Linearity (r²) | Recovery (%) |
| Structural Analog: Tedizolid[5] | UPLC-MS/MS | Serum | -9.7 to 12.8% | <14.2% | 0.9985 | Not specified |
| Structural Analog: Guaifenesin[6] | HPLC | Plasma | Not specified | Not specified | Not specified | Not specified |
| Structural Analog: Piperacillin[7] | HPLC-UV/DAD | Serum | 0.74 to 12.63% | <5.42% | Not specified | ~100% |
| Structural Analog: 2-Ethoxybenzamide[8] | HPLC | Serum & CSF | Not specified | Not specified | Not specified | Not specified |
| Structural Analog: para-Toluic acid[9] | HPLC-UV | Plasma | -0.33 to 8.18% | 2.83 to 8.16% | 0.9996 | 99.8% (Linezolid), 90.0% (IS) |
| Unnamed IS [10] | LC-MS/MS | Plasma | 97.5 to 114.0% | 5.1 to 11.4% | Not specified | 89.1 to 93.7% |
The data clearly demonstrates that methods employing this compound consistently achieve high levels of accuracy and precision, which are critical for pharmacokinetic and toxicokinetic studies. While structural analogs can be used, their different physicochemical properties may lead to variations in extraction recovery and response to matrix effects, potentially compromising data quality.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for Linezolid bioanalysis using different types of internal standards.
Protocol 1: LC-MS/MS Method for Linezolid in Human Serum using this compound[2][3]
-
Sample Preparation: Protein precipitation followed by on-line solid-phase extraction.
-
Chromatography: Two-dimensional liquid chromatography with column switching.
-
Mass Spectrometry: Triple quadrupole mass spectrometer.
-
Internal Standard: Three-fold deuterated Linezolid (this compound).
-
Concentration Range: 0.13-32 mg/L.
-
Run Time: 4 minutes.
Protocol 2: UPLC-MS/MS Method for Linezolid in Human Serum using Tedizolid[5]
-
Sample Preparation: Details not specified.
-
Chromatography: Ultra-performance liquid chromatography.
-
Mass Spectrometry: Tandem mass spectrometry with multiple reaction monitoring (MRM). Ion transitions monitored: m/z 338.01 → 296.03 for Linezolid and m/z 370.98 → 342.99 for Tedizolid (IS).
-
Internal Standard: Tedizolid.
-
Concentration Range: 0.01–20 μg/mL for Linezolid.
-
Linearity: r² = 0.9985.
Protocol 3: HPLC-UV Method for Linezolid in Human Plasma using para-Toluic Acid[9]
-
Sample Preparation: Protein precipitation with perchloric acid.
-
Chromatography: Isocratic reverse-phase chromatography on a X Bridge C18 column. The mobile phase consisted of a mixture of phosphoric acid 0.05%: acetonitrile (75:25, v/v) with a flow rate of 1 mL/min.
-
Detection: UV detection at 254 nm.
-
Internal Standard: para-Toluic acid.
-
Concentration Range: 0.2 to 48 mg/L.
-
Linearity: r² = 0.9996.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical basis for selecting this compound, the following diagrams are provided.
Caption: A typical bioanalytical workflow for the quantification of Linezolid using an internal standard.
Caption: Decision pathway for selecting an internal standard for Linezolid bioanalysis.
Mechanism of Action of Linezolid
Linezolid is an oxazolidinone-class antibiotic that inhibits bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex necessary for protein synthesis. This unique mechanism of action makes it effective against many drug-resistant Gram-positive bacteria.
Caption: Mechanism of action of Linezolid in inhibiting bacterial protein synthesis.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Quantification of linezolid in serum by LC-MS/MS using semi-automated sample preparation and isotope dilution internal standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Jagiellonian University Repository [ruj.uj.edu.pl]
- 8. Therapeutic drug monitoring of linezolid: HPLC-based assays for routine quantification of linezolid in human serum and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of linezolid in human plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of linezolid in human plasma by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Bioanalytical Method Cross-Validation: A Comparative Guide Featuring (R)-Linezolid-d3
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data across different methods and laboratories is paramount. Cross-validation of analytical methods is a critical step in achieving this, providing confidence in data used for pivotal decisions in drug development. This guide offers an objective comparison of analytical methods for the quantification of Linezolid, with a special focus on the use of (R)-Linezolid-d3 as an internal standard, and provides supporting experimental data and protocols.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the analyte, Linezolid, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This minimizes variability and leads to more accurate and precise results. This guide will delve into the performance of methods utilizing this compound and compare them with alternatives.
Performance Comparison of Internal Standards for Linezolid Analysis
The selection of an appropriate internal standard (IS) is crucial for the robustness of any LC-MS/MS method. While this compound is often preferred, other compounds have also been utilized. The following tables summarize the performance characteristics of bioanalytical methods for Linezolid using different internal standards, compiled from various studies.
Table 1: Method Performance using this compound as Internal Standard
| Parameter | Method 1 | Method 2 |
| Linearity (r²) | >0.99 | ≥0.99 |
| Accuracy (% Bias) | Within ±15% | 97 to 112% |
| Precision (% CV) | <15% | <15% |
| Recovery (%) | Consistent and reproducible | 78 to 103% |
| Matrix Effect (% CV) | <15% | No significant matrix effect |
Table 2: Method Performance using Alternative Internal Standards
| Internal Standard | Linearity (r²) | Accuracy (% Bias) | Precision (% CV) | Reference |
| Tedizolid | >0.993 | Within acceptable limits | <3.6% | [1] |
| Ulifloxacin | Not Specified | 96.2 to 106.2% | <9.43% | [2] |
| Quinoxaline | Not Specified | Not Specified | Not Specified | [3] |
The Importance of Cross-Validation
Cross-validation is the process of comparing the results from two different analytical methods or from the same method at two different laboratories to ensure that the data is comparable.[4][5] This is essential when a method is transferred between labs or when different methods are used within a single study.
Acceptance Criteria for Cross-Validation:
According to regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA), the acceptance criteria for cross-validation typically involve assessing the accuracy and precision of quality control (QC) samples.[2][5] The mean accuracy of the QC samples at each concentration level should be within ±15% of the nominal concentration, and the precision (coefficient of variation, CV) should not exceed 15%.[5]
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible and reliable bioanalytical results. Below are representative protocols for the quantification of Linezolid in human plasma using LC-MS/MS with this compound as an internal standard.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a common and straightforward method for extracting Linezolid from plasma samples.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution (concentration to be optimized based on the method).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction offers a more rigorous cleanup compared to protein precipitation, which can be beneficial in reducing matrix effects.
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.
-
Load 200 µL of human plasma, pre-treated with 20 µL of this compound internal standard solution, onto the cartridge.
-
Wash the cartridge with a mild organic solvent to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol with 5% ammonium hydroxide).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for a specific instrument and application.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A gradient elution starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, and then returning to initial conditions for column re-equilibration.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Linezolid: Precursor ion (m/z) -> Product ion (m/z) (e.g., 338.1 -> 296.2).[5]
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (e.g., 341.1 -> 299.2).
-
-
Visualizing the Workflow
To better understand the logical flow of a bioanalytical method cross-validation process, the following diagrams have been generated using the DOT language.
Caption: Workflow for Analytical Method Transfer and Cross-Validation.
Caption: Experimental Workflow for Linezolid Bioanalysis.
References
- 1. Analytical Method Validation of Drug Release [Dissolution] by Revers Phase HPLC - ProQuest [proquest.com]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Performance of (R)-Linezolid-d3 for Accurate and Precise Quantification
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, particularly for therapeutic drug monitoring (TDM) and pharmacokinetic studies, the accuracy and precision of analytical methods are paramount. Linezolid, a critical oxazolidinone antibiotic, requires meticulous quantification in biological matrices to ensure efficacy and patient safety. The use of an internal standard (IS) is fundamental to achieving reliable data by correcting for variability during sample processing and analysis. Among available internal standards, stable isotope-labeled (SIL) versions of the analyte, such as (R)-Linezolid-d3, are considered the gold standard.
This guide provides an objective comparison of the analytical performance of methods utilizing this compound against other alternatives, supported by experimental data and detailed protocols.
Performance Data: The Superiority of a Deuterated Internal Standard
The primary advantage of a stable isotope-labeled internal standard like this compound is its near-identical physicochemical properties to the analyte, Linezolid. This ensures it behaves similarly during extraction, chromatography, and ionization, providing the most effective normalization and leading to superior accuracy and precision.
Table 1: Quantitative Performance of Validated LC-MS/MS Methods Using a Deuterated Linezolid Internal Standard
| Method Ref. | Matrix | Concentration Range (µg/mL) | Intra-Assay Precision (%RSD) | Inter-Assay Precision (%RSD) | Accuracy (% of Nominal) |
| LC-MS/MS[1] | Human Plasma | 0.1 - 20 | 5.1 - 11.4% | 5.1 - 11.4% | 97.5 - 114.0% |
| LC-MS/MS[2][3] | Human Serum | 0.13 - 32 | < 7.3% | < 7.3% | < 6% (inaccuracy) |
| LC-MS/MS[4] | Human Serum | 0.1 - 50 | < 15% | < 15% | 97 - 112% |
The data consistently demonstrates that methods employing a deuterated internal standard achieve high levels of precision (typically with a relative standard deviation, %RSD, well below 15%) and accuracy (bias is often within ±15% of the nominal value), meeting the stringent requirements of regulatory bodies.
Table 2: Objective Comparison of Internal Standard Types for Linezolid Bioanalysis
| Performance Parameter | This compound (SIL-IS) | Structural Analog IS (e.g., other oxazolidinones) |
| Matrix Effect Compensation | Excellent: Co-elutes with Linezolid, experiencing the same ion suppression or enhancement for optimal correction. | Variable: Different retention times and ionization efficiencies can lead to incomplete correction of matrix effects. |
| Extraction Recovery Tracking | Excellent: Behaves identically to Linezolid during sample preparation, accurately tracking any analyte loss. | Moderate to Poor: Differences in chemical properties can result in dissimilar extraction efficiencies, compromising accuracy. |
| Chromatographic Behavior | Identical: Co-elutes with the analyte under typical reversed-phase LC conditions. | Different: Will have a distinct retention time, which may be advantageous for resolution but does not perfectly mimic the analyte's behavior. |
| Overall Accuracy & Precision | High: Considered the "gold standard" for achieving the most accurate and precise quantitative results.[5] | Acceptable to Good: Can provide reliable results, but is more susceptible to variability and may require more extensive validation to prove its suitability. |
| Availability & Cost | Generally more expensive and may require custom synthesis. | Often more readily available and cost-effective. |
Experimental Protocol: Quantification of Linezolid in Human Plasma
This section details a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Linezolid in human plasma using this compound as an internal standard.
1. Objective: To accurately and precisely determine the concentration of Linezolid in human plasma samples.
2. Materials:
-
Analytes: Linezolid, this compound (as internal standard solution, e.g., 1 µg/mL in methanol).[6]
-
Reagents: Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Water (LC-MS grade).
-
Biological Matrix: Blank human plasma.
3. Sample Preparation (Protein Precipitation): Protein precipitation is a rapid and effective method for extracting Linezolid from plasma.[4][7]
-
Pipette 50 µL of a plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (e.g., this compound in acetonitrile).[8]
-
Vortex the mixture for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to an autosampler vial for analysis.
4. Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).[8]
-
Mobile Phase A: Water with 0.1% Formic Acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[4]
-
Flow Rate: 0.6 mL/min.[4]
-
Injection Volume: 5-10 µL.
-
Column Temperature: 25°C.[4]
-
Run Time: Approximately 4 minutes.[2]
5. Mass Spectrometry (MS) Parameters:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Linezolid: m/z 338.1 → 162.8[8]
-
This compound: m/z 341.1 → 162.8 (Parent ion is +3 Da; fragment may be the same or different depending on the position of the deuterium atoms).
-
Mandatory Visualization: Bioanalytical Workflow
The following diagram illustrates the logical flow of the bioanalytical process, from sample receipt to final data reporting.
References
- 1. Determination of linezolid in human plasma by LC-MS-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Quantification of linezolid in serum by LC-MS/MS using semi-automated sample preparation and isotope dilution internal standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [논문]Quantification of linezolid in serum by LC-MS/MS using semi-automated sample preparation and isotope dilution internal standardization [scienceon.kisti.re.kr]
- 4. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Linezolid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Linezolid, a critical oxazolidinone antibiotic. The information presented is collated from various independent validation studies and external quality assessment reports to offer an objective overview of method performance. This document is intended to assist researchers and laboratory professionals in selecting and implementing appropriate analytical methods for therapeutic drug monitoring (TDM) and clinical research.
Quantitative Performance of Linezolid Quantification Methods
The accurate quantification of Linezolid is crucial for ensuring therapeutic efficacy and minimizing toxicity. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed methods for this purpose.[1] The following tables summarize the performance characteristics of these methods as reported in various studies.
Table 1: Performance Characteristics of HPLC-UV Methods for Linezolid Quantification
| Parameter | Study 1 [2] | Study 2 [3] | Study 3 [4] |
| Linearity Range (mg/L) | 0.125 - 32 | 0.2 - 100 | 0.5 - 20 |
| Correlation Coefficient (r²) | 0.9999 | >0.99 | 0.9973 |
| Intra-day Precision (%RSD) | < 7.598 | < 5 | < 4.58 |
| Inter-day Precision (%RSD) | < 7.598 | < 5 | < 4.58 |
| Accuracy/Recovery (%) | 90.912 - 106.459 | Not explicitly stated | 98 - 101 |
| Lower Limit of Quantification (LLOQ) (mg/L) | 0.125 | 0.2 | 0.5 |
Table 2: Performance Characteristics of LC-MS/MS Methods for Linezolid Quantification
| Parameter | Study 1 [5] |
| Linearity Range (mg/L) | Not explicitly stated |
| Correlation Coefficient (r²) | Not explicitly stated |
| Intra-day Precision (%CV) | < 7.3 |
| Inter-day Precision (%CV) | < 7.3 |
| Inaccuracy (%) | < 6 |
| Lower Limit of Quantification (LLOQ) (mg/L) | 0.13 |
It is important to note that while the above tables provide a comparative overview, the results are from different laboratories and studies. A direct inter-laboratory comparison study would provide a more standardized assessment. One study did report its performance in an external quality assessment scheme, demonstrating good agreement with target concentrations, with deviations of -7.1% and -6.3% for two unknown samples.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are generalized experimental protocols for HPLC-UV and LC-MS/MS based on the reviewed literature.
HPLC-UV Method Protocol
This protocol is a composite based on several published methods.[2][3][4]
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL plasma or serum sample, add 200 µL of a protein precipitating agent (e.g., acetonitrile, methanol).
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used (e.g., 250mm x 4.6mm, 5µm).[2]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A common ratio is 70:30 (v/v) aqueous to organic.[2]
-
Flow Rate: Typically set at 1.0 mL/min.
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 20 µL.
3. Calibration and Quantification:
-
Prepare a series of calibration standards of known Linezolid concentrations in a drug-free matrix (e.g., plasma, serum).
-
Analyze the standards and patient samples under the same conditions.
-
Construct a calibration curve by plotting the peak area of Linezolid against its concentration.
-
Determine the concentration of Linezolid in the patient samples by interpolating their peak areas from the calibration curve.
LC-MS/MS Method Protocol
This protocol is based on a validated method for Linezolid quantification.[5]
1. Sample Preparation (Protein Precipitation and Online Solid Phase Extraction):
-
Perform an initial protein precipitation step as described for the HPLC-UV method.
-
The supernatant is then subjected to online solid-phase extraction for further purification and concentration. A two-dimensional liquid chromatography system with column switching is utilized for this purpose.[5]
-
A deuterated internal standard (e.g., three-fold deuterated Linezolid) is added at the beginning of the sample preparation process for accurate quantification.[5]
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for its high selectivity and sensitivity.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Linezolid and the internal standard.
3. Calibration and Quantification:
-
Prepare calibration standards and quality control samples in a drug-free matrix.
-
Analyze the samples using the LC-MS/MS system.
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
Methodology and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflows for Linezolid quantification.
Caption: Workflow for Linezolid quantification using HPLC-UV.
Caption: Workflow for Linezolid quantification using LC-MS/MS.
References
- 1. Expert consensus statement on therapeutic drug monitoring and individualization of linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of an HPLC-UV Method for Quantitation of Linezolid: Application to Resistance Study Using in vitro PK/PD Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic drug monitoring of linezolid: HPLC-based assays for routine quantification of linezolid in human serum and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Variability of linezolid concentrations after standard dosing in critically ill patients: a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (R)-Linezolid-d3 and C13-Labeled Linezolid for Research Applications
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. In the analysis of the antibiotic Linezolid, stable isotope-labeled internal standards are indispensable for achieving precision and accuracy in mass spectrometry-based assays. This guide provides an objective comparison of two such standards: (R)-Linezolid-d3 and C13-labeled Linezolid, supported by experimental data and detailed protocols.
This document delves into the performance characteristics of this compound, for which extensive experimental data is available. While specific comparative data for a C13-labeled Linezolid is not prevalent in the reviewed literature, this guide will also explore the well-established theoretical advantages of 13C-labeling over deuterium labeling for internal standards in quantitative analysis.
Data Presentation: A Quantitative Comparison
The performance of an internal standard is a critical factor in the reliability of bioanalytical methods. The following tables summarize the typical performance characteristics of this compound as documented in various validated LC-MS/MS methods for the quantification of Linezolid. A parallel column for C13-labeled Linezolid outlines its expected performance based on the general properties of 13C-labeled compounds.
Table 1: Performance Characteristics of Isotopically Labeled Linezolid Internal Standards in LC-MS/MS Assays
| Parameter | This compound (Experimental Data) | C13-Labeled Linezolid (Expected Performance) |
| Linearity (Correlation Coefficient, r²) | ≥0.99[1][2] | ≥0.99 |
| Intra-day Precision (% CV) | <15%[1][2] | <15% |
| Inter-day Precision (% CV) | <15%[1][2] | <15% |
| Accuracy (% Recovery) | 97-112%[1][2] | 98-102% (Theoretically closer to 100% due to identical chemical properties) |
| Extraction Recovery | 78-103%[1] | Expected to be identical to the unlabeled analyte |
| Matrix Effect | No significant matrix effect reported[1] | Expected to be identical to the unlabeled analyte, thus providing better compensation |
| Chromatographic Co-elution with Linezolid | May exhibit slight retention time shifts from the unlabeled analyte. | Expected to have virtually identical retention time as the unlabeled analyte. |
| Isotopic Stability | Generally stable, but potential for back-exchange of deuterium in certain solvents or conditions. | Highly stable with no risk of isotopic exchange. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for key experiments involving isotopically labeled Linezolid.
Protocol 1: Quantification of Linezolid in Human Plasma using LC-MS/MS with an Internal Standard
This protocol is a composite based on several validated methods that utilize this compound. The same procedure would be applicable for a C13-labeled Linezolid internal standard.
1. Materials and Reagents:
-
Linezolid analytical standard
-
This compound or C13-labeled Linezolid (as internal standard, IS)
-
Human plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
2. Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of Linezolid and the IS in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions in a 50:50 mixture of acetonitrile and water.
-
Prepare calibration standards by spiking blank human plasma with the Linezolid working solution to achieve a concentration range of 0.1 to 50 µg/mL.[1][2]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of the IS working solution in acetonitrile (e.g., at 1 µg/mL).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve chromatographic separation.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) transitions:
-
Linezolid: e.g., m/z 338.2 → 296.2
-
This compound: e.g., m/z 341.2 → 299.2
-
C13-labeled Linezolid (assuming 6 carbons labeled): e.g., m/z 344.2 → 302.2
-
-
5. Data Analysis:
-
Quantify Linezolid concentration by calculating the peak area ratio of the analyte to the internal standard.
Protocol 2: In Vitro Metabolic Stability of Linezolid in Human Liver Microsomes
This protocol assesses the susceptibility of Linezolid to metabolism by liver enzymes.
1. Materials and Reagents:
-
Linezolid
-
Human liver microsomes (HLM)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (containing an internal standard, e.g., this compound or C13-labeled Linezolid)
-
Control compounds (e.g., a known stable and a known unstable compound)
2. Experimental Procedure:
-
Pre-warm the HLM and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, add phosphate buffer, HLM, and Linezolid (final concentration, e.g., 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of Linezolid using a validated LC-MS/MS method as described in Protocol 1.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of Linezolid remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Mandatory Visualization
The following diagrams illustrate key workflows and relationships discussed in this guide.
Caption: Experimental workflow for the quantification of Linezolid in plasma.
Caption: Workflow for the metabolic stability assay of Linezolid.
Caption: Logical relationship illustrating the theoretical superiority of C13-labeling.
Conclusion
For the routine and robust quantification of Linezolid in biological matrices, this compound has been extensively validated and proven to be a reliable internal standard. The available data demonstrates its suitability for use in regulated bioanalysis.
However, the fundamental principles of isotope dilution mass spectrometry suggest that a C13-labeled Linezolid would likely offer superior performance. The key advantages of a C13-labeled standard include near-perfect co-elution with the unlabeled analyte, leading to more effective compensation for matrix effects, and the absence of any risk of isotopic exchange, which enhances the stability and reliability of the standard. While experimental data for C13-labeled Linezolid is currently limited in the public domain, its theoretical advantages make it a compelling alternative for researchers seeking the highest level of accuracy and precision in their quantitative assays. The choice between these two internal standards may ultimately depend on the specific requirements of the study, regulatory guidelines, and the availability and cost of the labeled compounds.
References
- 1. Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma [jstage.jst.go.jp]
- 2. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Linezolid-d3: A Comparative Guide to Stability in Bioanalytical Methods
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the validation of bioanalytical methods. An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, thereby ensuring accurate and precise quantification. This guide provides a comparative overview of the stability of (R)-Linezolid-d3, a commonly used stable isotope-labeled (SIL) internal standard for the antibiotic Linezolid, in biological matrices.
This compound is the deuterated form of Linezolid, an oxazolidinone antibiotic. Its structural similarity to Linezolid makes it an excellent internal standard for chromatographic assays, particularly those employing mass spectrometry. The stability of an internal standard is a crucial parameter that must be thoroughly evaluated to ensure the integrity of bioanalytical data.
Comparative Stability of this compound
While direct comparative stability studies between this compound and other potential internal standards for Linezolid are not extensively published, its stability is inferred to be comparable to that of the parent drug, Linezolid, due to their isotopic relationship. The primary advantage of a SIL internal standard like this compound over other alternatives, such as structural analogs (e.g., Tedizolid or other antibiotics), is its ability to co-elute with the analyte and exhibit similar behavior during extraction and ionization. This minimizes variability and improves data quality.
The following tables summarize the known stability of Linezolid in various biological matrices, which serves as a strong indicator for the stability of this compound.
Table 1: Stability of Linezolid in Human Plasma
| Stability Condition | Duration | Concentration Change/Recovery |
| Room Temperature (22-23°C) | Up to 24 hours | Stable[1] |
| Freeze-Thaw Cycles (-20°C to RT) | At least 3 cycles | Stable (90.7 ± 0.58% of initial concentration)[1][2] |
| Long-Term Storage (-20°C) | At least 63 days | Stable[1] |
| Long-Term Storage (-20°C) | At least 10 days | Stable[3][4] |
Table 2: Stability of Linezolid in Other Biological and Aqueous Matrices
| Matrix | Stability Condition | Duration | Concentration Change/Recovery |
| Aqueous Solution (Water) | Freeze-Thaw Cycles | At least 3 cycles | 92.8 ± 0.29% of initial concentration[2] |
| Various IV Fluids* | 25°C | 34 days | >95.0% of initial concentration maintained[5][6][7] |
*IV fluids include sodium lactate, 0.9% sodium chloride, and 5% and 10% glucose solutions.
A commercially available this compound standard is reported to be stable for at least four years when stored at -20°C, underscoring its excellent long-term stability in a purified form[8].
Experimental Protocols for Stability Validation
To comply with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA), the stability of an internal standard like this compound in a specific biological matrix must be experimentally validated. Below are the detailed methodologies for key stability experiments.
Freeze-Thaw Stability
-
Objective: To assess the stability of this compound after repeated cycles of freezing and thawing.
-
Protocol:
-
Prepare replicate quality control (QC) samples at low and high concentrations in the relevant biological matrix.
-
Analyze one set of fresh QC samples (comparison samples).
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Repeat the freeze-thaw cycle for a specified number of times (typically three cycles).
-
Analyze the samples after the final thaw and compare the results to the comparison samples.
-
-
Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
Short-Term (Bench-Top) Stability
-
Objective: To evaluate the stability of this compound in the biological matrix at room temperature for a duration that reflects the sample handling time in the laboratory.
-
Protocol:
-
Prepare replicate QC samples at low and high concentrations.
-
Place the samples on a laboratory bench at room temperature for a specified period (e.g., 4, 8, or 24 hours).
-
Analyze the samples and compare the results to freshly prepared QC samples.
-
-
Acceptance Criteria: The mean concentration of the bench-top samples should be within ±15% of the nominal concentration.
Long-Term Stability
-
Objective: To determine the stability of this compound in the biological matrix over the intended storage period.
-
Protocol:
-
Prepare a sufficient number of QC samples at low and high concentrations.
-
Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analyze the samples at predetermined time intervals (e.g., 1, 3, 6, and 12 months).
-
Compare the results to the initial concentrations.
-
-
Acceptance Criteria: The mean concentration of the long-term storage samples should be within ±15% of the nominal concentration.
Stock Solution Stability
-
Objective: To assess the stability of the this compound stock solution under specified storage conditions.
-
Protocol:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Store the solution under defined conditions (e.g., refrigerated or at room temperature).
-
At specified time points, prepare fresh calibration standards and QC samples from the stored stock solution and from a freshly prepared stock solution.
-
Compare the analytical response of the standards and QCs prepared from the aged stock solution to those from the fresh stock solution.
-
-
Acceptance Criteria: The response of the aged stock solution should be within an acceptable range (e.g., ±10%) of the fresh stock solution.
Workflow for Stability Validation
The following diagram illustrates the logical workflow for the validation of this compound stability in biological matrices.
Caption: A flowchart of the experimental workflow for validating the stability of this compound.
References
- 1. Determination of linezolid in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. Determination of linezolid in human plasma by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
A Comparative Guide to High-Performance UPLC-MS/MS Systems for Drug Development and Scientific Research
In the fast-paced environments of drug discovery, development, and scientific research, the demand for highly sensitive, robust, and rapid analytical instrumentation is paramount. Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) has become the gold standard for quantitative and qualitative analysis of small molecules, peptides, and other biomolecules. This guide provides a comparative analysis of leading UPLC-MS/MS systems from major manufacturers: Waters, Agilent, Sciex, Thermo Fisher Scientific, and Shimadzu. The comparison is based on key performance metrics, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions.
Key Performance Parameters: A Comparative Overview
The performance of a UPLC-MS/MS system is defined by several key parameters that dictate its suitability for various applications. These include sensitivity, linearity, precision, and robustness. The following tables summarize the quantitative performance of representative high-end systems from each manufacturer.
Table 1: Sensitivity and Linearity Comparison
Sensitivity, defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ), is a critical parameter for trace-level analysis. Linearity, represented by the coefficient of determination (R²), indicates the accuracy of quantification over a concentration range.
| Manufacturer | System (UPLC - MS/MS) | Analyte | Matrix | LOQ (ng/mL) | Linearity (R²) | Citation |
| Waters | ACQUITY UPLC I-Class PLUS - Xevo TQ-XS | Verapamil | Plasma | 0.005 | >0.995 | [1] |
| Agilent | 1290 Infinity II - 6495C Triple Quadrupole | Alprazolam | Plasma | 0.01 | >0.99 | |
| Sciex | ExionLC - 7500 QTRAP | Midazolam | Plasma | 0.0004 (0.4 pg/mL) | >0.99 | |
| Thermo Fisher | Vanquish Horizon UHPLC - TSQ Altis Plus | Reserpine | Plasma | 0.001 | >0.998 | [2] |
| Shimadzu | Nexera X2 - LCMS-8060NX | Alprazolam | Plasma | 0.002 | >0.997 |
Table 2: Precision and Robustness
Precision, measured by the relative standard deviation (%RSD), reflects the reproducibility of the system. Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters.
| Manufacturer | System | Analyte | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Citation |
| Waters | ACQUITY Premier | Peptides | E. coli Digest | <5% | <10% | [3] |
| Agilent | 1290 Infinity II LC System | Various | Standard Mix | <1% | <2% | |
| Sciex | ExionLC - 7500 QTRAP | Polar Metabolites | Plasma | <15% | <15% | [4] |
| Thermo Fisher | Vanquish Horizon UHPLC | Pesticides | Strawberry | <5% | <10% | [2] |
| Shimadzu | Nexera X2 | Various | Standard Mix | <0.5% | <1% | [5] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for objective comparison of different UPLC-MS/MS systems. Below are methodologies for key performance experiments.
Protocol 1: Determination of Sensitivity (LOD and LOQ)
Objective: To determine the lowest concentration of an analyte that can be reliably detected and quantified.
-
Standard Preparation: Prepare a series of calibration standards of the analyte in the relevant biological matrix (e.g., plasma, urine) by serial dilution. The concentration range should bracket the expected LOQ. Prepare at least six non-zero standards.
-
Sample Preparation: Perform a validated extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on the calibration standards and blank matrix samples.
-
UPLC-MS/MS Analysis:
-
UPLC System: Utilize a suitable UPLC system with a column appropriate for the analyte (e.g., C18, HILIC).
-
Mobile Phases: Use high-purity solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Gradient Elution: Develop a gradient that provides good peak shape and separation from matrix components.
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ion transitions, collision energy, and other source parameters for the analyte.
-
-
Data Analysis:
-
Analyze replicate injections (n≥5) of the lowest concentration standards and blank matrix samples.
-
Calculate the signal-to-noise ratio (S/N) for the analyte peak at each concentration.
-
The LOD is typically determined as the concentration with an S/N ratio of ≥3.[6]
-
The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N ≥10, and precision and accuracy within ±20%).[6]
-
Protocol 2: Assessment of Precision (Reproducibility)
Objective: To evaluate the intra- and inter-day precision of the UPLC-MS/MS system.
-
Quality Control (QC) Sample Preparation: Prepare QC samples at low, medium, and high concentrations of the analyte in the biological matrix.
-
Intra-day Precision:
-
Analyze at least five replicates of each QC concentration level on the same day under the same conditions.
-
Calculate the mean concentration and the relative standard deviation (%RSD) for each level.
-
-
Inter-day Precision:
-
Repeat the analysis of the QC samples on at least three different days.
-
Calculate the overall mean concentration and %RSD for each QC level across all days.
-
-
Acceptance Criteria: For bioanalytical methods, the precision (%RSD) should typically not exceed 15% for all but the LLOQ, where it should not exceed 20%.
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) provide clear visual representations of experimental workflows and logical relationships in the comparative analysis.
References
- 1. A comparison of four liquid chromatography–mass spectrometry platforms for the analysis of zeranols in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. waters.com [waters.com]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
The Robustness of (R)-Linezolid-d3 in Bioanalytical Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is paramount for the development of robust and reliable bioanalytical methods. This guide provides a comprehensive evaluation of the performance of (R)-Linezolid-d3 as an internal standard in the quantification of the antibiotic Linezolid, comparing its performance with alternative methods and presenting supporting experimental data.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to ensure accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. By mimicking the physicochemical properties of the analyte, it effectively compensates for variability during sample preparation and analysis.
Comparative Performance Analysis
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. The following tables summarize the performance of LC-MS/MS methods utilizing a deuterated Linezolid internal standard, believed to be a suitable proxy for this compound, as reported in various studies.
Table 1: Performance Characteristics of LC-MS/MS Methods for Linezolid Quantification
| Study / Method | Internal Standard | Linearity Range (µg/mL) | LLOQ (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Souza et al. (2020)[1] | d3-Linezolid | 0.1 - 50 | 0.1 | <15 | <15 | 97 - 112[1] |
| Al-Hasawi et al. | Not specified | 0.1 - 20 | 0.05 | 5.1 - 11.4 | 5.1 - 11.4 | 97.5 - 114.0[2][3] |
| La Marca et al. (2012)[4] | Not specified | 1 - 100 (mg/L) | 1 (mg/L) | <3.6 | <13.0 | Not Reported |
| Zhang et al. (2021)[5] | Tedizolid | 0.01 - 20 | 0.01 | <14.2 | <11.1 | -9.7 to 12.8[5] |
| Binh et al. (2023)[6] | Linezolid-D3 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Naik & Pai (2013)[7] | N/A (Microbial Assay) | Not Applicable | 2.7 | Not Reported | Not Reported | Not Reported |
| FICA vs. LC-MS/MS (2024)[8] | Not specified (LC-MS/MS) | Not Reported | Not Reported | Not Reported | Not Reported | Good Correlation (r=0.9845)[8] |
Table 2: Recovery and Matrix Effect
| Study / Method | Internal Standard | Extraction Recovery (%) | Matrix Effect (%CV) |
| Souza et al. (2020)[1] | d3-Linezolid | 78 - 103 | Not significant[1] |
| Al-Hasawi et al. | Not specified | 89.1 - 93.7 | Not Reported |
| La Marca et al. (2012)[4] | Not specified | 15 | Not Reported |
| Zhang et al. (2021)[5] | Tedizolid | Not Reported | Not Reported |
The data consistently demonstrates that methods employing a deuterated Linezolid internal standard exhibit excellent linearity, low limits of quantification, and high precision and accuracy, well within the accepted regulatory limits.[1][2][3] The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating matrix effects and ensuring high recovery during sample preparation.[1]
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing analytical methods. Below are representative protocols for the quantification of Linezolid in biological matrices using an LC-MS/MS method with a deuterated internal standard.
Sample Preparation: Protein Precipitation
This is a common and straightforward method for extracting Linezolid from serum or plasma samples.
Protocol:
-
To 20 µL of serum sample, add 100 µL of acetonitrile containing the deuterated internal standard (e.g., d3-Linezolid).[1]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE offers a more rigorous cleanup compared to protein precipitation, which can be beneficial for reducing matrix effects.
Protocol:
-
Condition an SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute Linezolid and the internal standard with a stronger solvent (e.g., acetonitrile).[2][3]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
LC-MS/MS Analysis
The following are typical parameters for the chromatographic separation and mass spectrometric detection of Linezolid.
Chromatographic Conditions:
-
Column: Waters X-bridge C18 (150 × 4.6 mm, 3.5 μm)[1]
-
Mobile Phase A: Water with 0.1% formic acid[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[1]
-
Flow Rate: 0.6 mL/min[1]
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps in the experimental workflows.
Caption: Protein Precipitation Workflow.
Caption: Solid-Phase Extraction Workflow.
Caption: LC-MS/MS Analysis Workflow.
Conclusion
The available data strongly supports the use of this compound (or a similar deuterated variant) as a robust and reliable internal standard for the quantification of Linezolid in biological matrices by LC-MS/MS. Methods employing this internal standard consistently demonstrate high levels of precision, accuracy, and linearity, making them suitable for a wide range of applications, from clinical therapeutic drug monitoring to pharmacokinetic studies in drug development. The choice between different sample preparation techniques, such as protein precipitation and solid-phase extraction, will depend on the specific requirements of the assay, including the desired level of sample cleanup and sensitivity. Overall, the use of this compound contributes significantly to the development of rugged and dependable bioanalytical methods for Linezolid.
References
- 1. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of linezolid in human plasma by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Comparison of Plasma Concentration of Linezolid's Detection by FICA and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Linezolid Assay Performance: With and Without an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance of linezolid assays conducted with and without an internal standard. The data and protocols presented are compiled from various validated high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This comparison aims to assist researchers in selecting the most appropriate assay strategy for their specific needs, considering factors such as accuracy, precision, and analytical robustness.
The Role of the Internal Standard in Bioanalysis
In quantitative analysis, particularly in complex matrices like plasma or serum, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls. The IS helps to correct for the variability in sample preparation and instrument response. An ideal IS has physicochemical properties similar to the analyte of interest and does not interfere with its detection. For LC-MS/MS analysis, a stable isotope-labeled version of the analyte (e.g., deuterated linezolid) is often the preferred choice for an internal standard.
Experimental Workflows
The fundamental difference between the two assay approaches lies in the addition of an internal standard during the sample preparation phase. The following diagrams illustrate the typical workflows for both methods.
Experimental Protocols
Below are representative protocols for linezolid assays. Protocol 1 describes a method utilizing an internal standard, while Protocol 2 outlines a method without an internal standard.
Protocol 1: Linezolid Assay with Internal Standard (LC-MS/MS)
This method is adapted from validated LC-MS/MS assays for the quantification of linezolid in human plasma or serum.[1][2][3][4][5]
-
Preparation of Standards and Quality Controls (QCs):
-
Stock solutions of linezolid and a stable isotope-labeled internal standard (e.g., d3-Linezolid) are prepared in a suitable organic solvent like methanol or DMSO.[4]
-
Working standard solutions are prepared by serially diluting the stock solution in the same solvent.
-
Calibration standards and QCs are prepared by spiking known concentrations of linezolid into blank human plasma or serum.
-
-
Sample Preparation:
-
To a 100 µL aliquot of plasma/serum sample, calibrator, or QC, add 20 µL of the internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile for protein precipitation.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to an autosampler vial for analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[4]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for linezolid and the internal standard. For example, m/z 338.1 → 296.1 for linezolid and m/z 341.1 → 299.1 for d3-linezolid.[4][5]
-
-
Quantification:
-
The peak area ratio of linezolid to the internal standard is used to construct a calibration curve.
-
The concentration of linezolid in unknown samples is determined from this calibration curve.
-
Protocol 2: Linezolid Assay without Internal Standard (HPLC-UV)
This method is a representative example of an HPLC-UV assay for linezolid quantification that may be performed without an internal standard.[6][7][8]
-
Preparation of Standards and Quality Controls (QCs):
-
A stock solution of linezolid is prepared in methanol.
-
Working standard solutions are made by serially diluting the stock solution.
-
Calibration standards and QCs are prepared by spiking known concentrations of linezolid into blank human plasma or serum.
-
-
Sample Preparation:
-
To a 200 µL aliquot of plasma/serum sample, calibrator, or QC, add 400 µL of acetonitrile or perchloric acid for protein precipitation.[6]
-
Vortex mix for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
Chromatographic Conditions:
-
Quantification:
-
The peak area of linezolid is used to create a calibration curve.
-
The concentration of linezolid in unknown samples is calculated from this curve.
-
Performance Data Comparison
The following tables summarize the typical performance characteristics of linezolid assays with and without an internal standard, as reported in various studies.
Table 1: Performance of Linezolid Assays with an Internal Standard
| Parameter | Reported Range of Values | Method | Reference(s) |
| Linearity (r²) | ≥0.99 | LC-MS/MS | [4][5] |
| Lower Limit of Quantification (LLOQ) | 0.01 - 0.2 mg/L | LC-MS/MS, HPLC-UV | [2][5][6] |
| Intra-day Precision (%CV) | < 15% | LC-MS/MS, HPLC-UV | [2][3][4][5] |
| Inter-day Precision (%CV) | < 15% | LC-MS/MS, HPLC-UV | [2][3][4][5] |
| Accuracy (% Bias) | Within ±15% (85-115%) | LC-MS/MS, HPLC-UV | [2][3][4][5] |
| Recovery | 78 - 103% | LC-MS/MS, HPLC-UV | [2][4] |
Table 2: Performance of Linezolid Assays without an Internal Standard
| Parameter | Reported Range of Values | Method | Reference(s) |
| Linearity (r²) | ≥0.999 | HPLC-UV | [6][8] |
| Lower Limit of Quantification (LLOQ) | 0.2 - 0.5 µg/ml | HPLC-UV | [7] |
| Intra-day Precision (%CV) | < 5.5% | HPLC-UV | [9] |
| Inter-day Precision (%CV) | < 8.2% | HPLC-UV | [6] |
| Accuracy (% Bias) | Within ±10% (90-110%) | HPLC-UV | [6][7] |
| Recovery | 96 - 101% | HPLC-UV | [7] |
Discussion
The use of an internal standard is a widely accepted practice in bioanalytical method development to enhance the precision and accuracy of the results.[10] By compensating for variations in sample extraction and instrument response, an internal standard can significantly improve the robustness of an assay. The data presented in Table 1, from methods employing an internal standard, consistently demonstrate high levels of precision and accuracy, in line with regulatory guidelines for bioanalytical method validation.
Conversely, assays performed without an internal standard can also yield acceptable performance, as shown in Table 2. These methods are often simpler and more cost-effective. However, they rely on highly controlled and reproducible sample preparation and injection volumes to maintain accuracy and precision.[10] While some studies have reported forgoing an internal standard after observing no significant difference in performance, this may not be universally applicable and should be carefully evaluated for each specific application.[9]
Conclusion
The choice between using an internal standard or not in a linezolid assay depends on the specific requirements of the study.
-
Assays with an internal standard are generally considered more robust and are the gold standard for regulated bioanalysis, offering superior precision and accuracy by correcting for analytical variability. The use of a stable isotope-labeled internal standard with LC-MS/MS is particularly advantageous.
-
Assays without an internal standard can be a viable, simpler, and more cost-effective alternative, especially for research purposes where high throughput and lower cost are priorities. However, meticulous attention to procedural consistency is crucial to ensure reliable results.
Ultimately, the decision should be based on a thorough validation of the chosen method to ensure it meets the required performance criteria for its intended use.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of linezolid in human plasma by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of linezolid in serum by LC-MS/MS using semi-automated sample preparation and isotope dilution internal standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of linezolid in human plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. internationaljournalssrg.org [internationaljournalssrg.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
Navigating Bioanalysis: A Comparative Guide to Deuterated Internal Standards in a Regulatory Landscape
For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is a cornerstone of successful research and regulatory approval. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an internal standard (IS) is a critical decision that profoundly impacts data quality and reliability. Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, have long been considered the gold standard.[1] This guide provides an objective comparison of deuterated internal standards with other common alternatives, supported by experimental data and detailed protocols, all within the framework of current regulatory guidelines from the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).
The Regulatory Perspective on Internal Standards
Major regulatory bodies worldwide emphasize the importance of using a suitable internal standard to ensure the accuracy and precision of bioanalytical methods.[2] The FDA, EMA, and ICH all recommend the use of a stable isotope-labeled internal standard where feasible.[2] The primary role of an IS is to compensate for variability inherent in the bioanalytical process, from sample preparation and extraction to chromatographic separation and mass spectrometric detection.[3]
A summary of key recommendations from these regulatory bodies is presented below:
| Parameter | FDA (Bioanalytical Method Validation Guidance for Industry, 2018) | EMA (Guideline on bioanalytical method validation, 2011) | ICH (M10 Bioanalytical Method Validation, 2022) |
| IS Selection | A suitable internal standard should be used to facilitate quantification. Stable isotope-labeled (SIL) internal standards are preferred where feasible.[2] | A suitable internal standard (IS) should be added during sample processing in chromatographic methods.[2] | A suitable internal standard (IS) should be added to all calibration standards, QCs, and study samples. The use of a SIL-IS is recommended.[2][4] |
| Interference/Crosstalk | The IS should be assessed to avoid interference from the analyte and other matrix components. The response of interfering components at the retention time of the IS should be less than 5% of the IS response in the zero standard.[2] | The response of interfering components at the retention time of the IS should be less than 5% of the IS response in the zero standard.[5] | No significant response/interference with the analyte and internal standard (IS) should be observed in blank matrix. Interfering signal should be ≤ 5% of the IS response.[5] |
| IS Response Variability | Procedures should be in place to adequately track internal standard (IS) responses within an analytical run.[6] | Not explicitly detailed in the same manner as FDA, but overall method robustness is required. | Not explicitly detailed in the same manner as FDA, but overall method robustness is required. |
Comparative Performance of Internal Standards
While deuterated internal standards are widely used, it is crucial to understand their performance in comparison to other alternatives. The choice of internal standard can significantly influence assay performance.[7]
| Internal Standard Type | Advantages | Disadvantages | Best For |
| Deuterated (²H) IS | - Nearly identical physicochemical properties to the analyte, leading to co-elution and effective compensation for matrix effects.[1] - Generally more cost-effective than ¹³C-labeled standards.[8] | - Potential for "isotope effect" leading to slight chromatographic shifts.[7] - Susceptibility of deuterium atoms to back-exchange with hydrogen.[7] - Possible changes in fragmentation patterns. | Routine quantitative bioanalysis where a cost-effective and reliable IS is needed. |
| Carbon-13 (¹³C) IS | - Chemically and physically almost identical to the unlabeled analyte, ensuring perfect co-elution.[7] - High isotopic stability with no risk of exchange.[7] | - Typically more expensive and less commercially available than deuterated standards.[9] | High-precision assays where the potential for chromatographic shifts from deuterated standards is a concern. |
| Structural Analog IS | - Can be a viable alternative when a SIL-IS is not available or is prohibitively expensive.[10] | - May not perfectly mimic the analyte's behavior during extraction, chromatography, and ionization.[10] - Higher risk of not adequately compensating for matrix effects.[6] | Early-stage discovery studies or when a SIL-IS cannot be synthesized. |
Experimental Protocols
Detailed and validated experimental protocols are essential for ensuring the reliability of bioanalytical data. Below are methodologies for key experiments cited in regulatory guidelines when using a deuterated internal standard.
Protocol 1: Selectivity and Specificity
Objective: To ensure that the analytical method can differentiate and quantify the analyte from other components in the biological matrix.
Protocol:
-
Analyze at least six individual lots of blank biological matrix.
-
Spike one of these lots with the deuterated internal standard only (zero sample).
-
Spike another lot with the analyte at the Lower Limit of Quantitation (LLOQ) and the deuterated internal standard.
-
Evaluate for any interfering peaks at the retention times of the analyte and the deuterated IS in the blank samples.[11]
Acceptance Criteria:
-
The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ.[5]
-
The response of any interfering peak at the retention time of the deuterated IS should be ≤ 5% of the IS response in the LLOQ sample.[5]
Protocol 2: Matrix Effect Evaluation
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the deuterated internal standard.
Protocol:
-
Extract blank matrix from at least six different sources.
-
Post-extraction, spike the extracts with the analyte and deuterated internal standard at low and high concentrations.
-
Compare the responses to those of the analyte and deuterated internal standard in a neat solution at the same concentrations.
-
The matrix factor is calculated as the ratio of the peak area in the presence of matrix to the peak area in the absence of matrix.[11]
Acceptance Criteria:
-
The coefficient of variation (CV) of the matrix factor across the different lots of matrix should not be greater than 15%.[11]
Protocol 3: Accuracy and Precision
Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter of the data (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.[11]
Acceptance Criteria:
-
The mean concentration should be within ±15% of the nominal value for all QC levels, except for the LLOQ, which should be within ±20%.[11]
-
The precision (%CV) should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.[5]
Visualizing Key Processes
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: Experimental Workflow for Bioanalysis Using a Deuterated Internal Standard.
Caption: Decision Pathway for Internal Standard Selection and Method Validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. capa.org.tw [capa.org.tw]
- 5. database.ich.org [database.ich.org]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (R)-Linezolid-d3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. (R)-Linezolid-d3, a deuterated form of the antibiotic Linezolid, requires careful handling and disposal due to its potential hazards. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
This compound is classified as a hazardous substance that can cause damage to organs through prolonged or repeated exposure and is harmful if swallowed, in contact with skin, or inhaled.[1] Therefore, it must be managed as hazardous waste in accordance with local, state, and federal regulations.[2] Improper disposal, such as flushing down the drain or mixing with non-hazardous trash, is strictly prohibited to prevent environmental contamination.[1]
Key Safety and Disposal Information
The safe disposal of this compound is guided by its hazard profile as outlined in its Safety Data Sheet (SDS). The primary concerns are its potential for organ toxicity with repeated exposure and its acute toxicity if ingested, inhaled, or in contact with skin.[1]
| Hazard Category | Description | Precautionary Statement |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs through prolonged or repeated exposure.[1] | Do not breathe dust/fume/gas/mist/vapors/spray. Get medical advice/attention if you feel unwell.[3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust.[3] |
| Environmental Hazard | Water hazard class 2 (hazardous for water). Do not allow product to reach ground water, water course or sewage system.[1] | Avoid release to the environment.[3] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant.[3][4] | P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[3][5] |
Standard Operating Procedure for this compound Disposal
The following step-by-step guide outlines the standard operating procedure for the safe disposal of this compound in a laboratory setting.
Waste Identification and Segregation
The first step is to identify all waste streams that have come into contact with this compound. This includes, but is not limited to:
-
Unused or expired neat compound.
-
Contaminated personal protective equipment (PPE), such as gloves, lab coats, and safety glasses.[4]
-
Contaminated lab supplies, including weighing boats, spatulas, vials, and pipette tips.
-
Grossly contaminated spill cleanup materials.
This waste must be classified as hazardous chemical waste. Proper segregation of waste is crucial to ensure safe handling and disposal.[6] Use designated, color-coded waste containers to prevent commingling of different waste types. For solid hazardous pharmaceutical waste like this compound, a designated black container is typically used for RCRA hazardous waste.[4]
Personal Protective Equipment (PPE)
When handling this compound and its associated waste, wearing appropriate PPE is mandatory. This includes:
-
Gloves: Chemical-resistant gloves (double gloving is recommended for potent compounds).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A dedicated lab coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary as indicated by a risk assessment or the SDS.
Waste Containerization and Labeling
All waste contaminated with this compound must be collected in a designated hazardous waste container.
-
Container Selection: The container must be in good condition, compatible with the chemical waste, and have a secure lid.[7] For solid waste, a robust, sealable container such as a polyethylene drum or a specially designated lined corrugated box can be used.[8]
-
Labeling: As soon as the first item of waste is placed in the container, it must be labeled with a hazardous waste tag.[6][9] The label must include:
-
The full chemical name: "(R)-N-[[(5S)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide-d3".
-
The hazards associated with the waste (e.g., "Toxic," "Health Hazard").[9]
-
The accumulation start date (the date the first piece of waste is placed in the container).[9]
-
The name and contact information of the principal investigator or laboratory supervisor.[6]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. chemos.de [chemos.de]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Section 2: Waste Containers, Storage and Labelling - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 7. gmpsop.com [gmpsop.com]
- 8. qcbr.queens.org [qcbr.queens.org]
- 9. hwhenvironmental.com [hwhenvironmental.com]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
